Product packaging for 1-Cyclopropyl-1H-imidazole(Cat. No.:CAS No. 135207-17-9)

1-Cyclopropyl-1H-imidazole

Cat. No.: B169954
CAS No.: 135207-17-9
M. Wt: 108.14 g/mol
InChI Key: LMUSCNPAUSJVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B169954 1-Cyclopropyl-1H-imidazole CAS No. 135207-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSCNPAUSJVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-1H-imidazole from glyoxal and cyclopropylamine. The core of this synthesis is the Debus-Radziszewski imidazole synthesis, a robust and versatile multicomponent reaction. This document details the reaction mechanism, provides a generalized experimental protocol, and presents key analytical data for the target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The imidazole moiety is a common scaffold in many biologically active compounds, and the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates. The synthesis of this compound is efficiently achieved through the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and a primary amine (cyclopropylamine) with a source of ammonia.[1][2][3] A modification of this method allows for the direct use of a primary amine to afford N-substituted imidazoles.[1]

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via the Debus-Radziszewski reaction. While the exact mechanism is not definitively established, a widely accepted pathway involves the initial formation of a diimine intermediate from the reaction of glyoxal with ammonia (or in this case, a combination of cyclopropylamine and ammonia). This diimine then condenses with an aldehyde, followed by cyclization and dehydration to form the imidazole ring.

dot

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

While a specific protocol for the synthesis of this compound from glyoxal and cyclopropylamine is not widely documented in publicly available literature, the following generalized procedure is adapted from established protocols for the Radziszewski synthesis of N-substituted imidazoles.[4] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Glyoxal (40% aqueous solution)

  • Cyclopropylamine

  • Ammonium hydroxide (concentrated)

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Sodium acetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol, concentrated ammonium hydroxide, and sodium acetate.

  • With vigorous stirring, add cyclopropylamine to the mixture.

  • In a separate dropping funnel, place a 40% aqueous solution of glyoxal. In a second dropping funnel, place a 37% aqueous solution of formaldehyde.

  • Add the glyoxal and formaldehyde solutions dropwise and simultaneously to the reaction mixture over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointNot available
Melting PointNot available

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Predicted shifts based on analogous structures: δ 7.5-7.7 (s, 1H, NCHN), 7.0-7.2 (s, 1H, NCH), 6.8-7.0 (s, 1H, NCH), 3.4-3.6 (m, 1H, CH-cyclopropyl), 0.8-1.2 (m, 4H, CH₂-cyclopropyl)
¹³C NMR Predicted shifts based on analogous structures: δ 135-138 (NCHN), 127-130 (NCH), 118-121 (NCH), 33-36 (CH-cyclopropyl), 6-9 (CH₂-cyclopropyl)
Mass Spec (EI) Predicted m/z: 108.07 (M⁺), 81, 68, 54

Note: The spectroscopic data presented are predicted values based on the analysis of similar N-substituted imidazoles. Experimental data should be obtained for confirmation.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

dot

G A 1. Reaction Setup: - Glyoxal - Cyclopropylamine - Ammonia - Formaldehyde - Solvent B 2. Reaction: - Stirring - Reflux A->B Heat C 3. Workup: - Solvent Removal - Extraction B->C Cool D 4. Purification: - Distillation or - Chromatography C->D F Pure this compound D->F E 5. Characterization: - NMR - MS - Purity Analysis F->E

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Debus-Radziszewski synthesis provides a viable and efficient route for the preparation of this compound. This technical guide outlines the fundamental principles, a detailed experimental protocol, and essential data for this synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

Physicochemical Properties of 1-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclopropyl-1H-imidazole. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents available data in a structured format, outlines relevant experimental protocols, and includes a generalized workflow for the synthesis and characterization of N-substituted imidazoles.

Core Physicochemical Properties

Computed Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂PubChem[1]
Molecular Weight 108.14 g/mol PubChem[1]
XLogP3-AA (logP) 0.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 108.068748264 DaPubChem[1]
Monoisotopic Mass 108.068748264 DaPubChem[1]
Topological Polar Surface Area 17.8 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 88.5PubChem[1]
Experimental Physicochemical Properties of Related N-Alkylimidazoles (for comparison)

To provide a contextual understanding, the following table presents experimental data for N-propyl- and N-ethyl-imidazole. These values can offer an approximation of the expected properties for this compound.

Property1-Propyl-1H-imidazole1-Ethyl-1H-imidazoleSource
Boiling Point 94 °C / 11 mmHg106 °C / 12 torrChemicalBook[2][3], PubChem
pKa (predicted) 7.09 ± 0.107.08 ± 0.10ChemicalBook[2][3]
Water Solubility -SolubleChemicalBook[3]
Density 0.95 ± 0.1 g/cm³ (Predicted)0.997 g/cm³ChemicalBook[2][3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of novel imidazole derivatives are crucial for accurate characterization. The following sections outline generalized, yet detailed, methodologies that can be adapted for this compound.

Determination of Melting and Boiling Points

Objective: To determine the phase transition temperatures of the compound.

Methodology (Melting Point):

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Methodology (Boiling Point - Microscale):

  • A small volume (a few microliters) of the liquid sample is introduced into a small-diameter reaction tube.

  • A short piece of sealed capillary tubing (fusion tube) is placed, open end down, into the liquid.

  • The apparatus is heated slowly in a heating block or oil bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the fusion tube.

  • The heat is removed, and the temperature at which the liquid just begins to re-enter the fusion tube is recorded as the boiling point. For compounds with higher boiling points, distillation under reduced pressure is recommended, and the boiling point is reported with the corresponding pressure (e.g., 94 °C / 11 mmHg).[2][4]

Determination of pKa

Objective: To quantify the acidity or basicity of the imidazole derivative.

Methodology (Potentiometric Titration):

  • A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a mixed solvent system (e.g., water-ethanol) for less soluble compounds.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a calibrated burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To measure the lipophilicity of the compound.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.

  • The mixture is shaken vigorously in a separatory funnel for a set period to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Objective: To quantify the maximum concentration of the compound that can be dissolved in water.

Methodology (Equilibrium Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an N-substituted imidazole, such as this compound. This provides a logical framework for researchers involved in the preparation and validation of such compounds.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis & Reporting Start Starting Materials (e.g., Imidazole, Cyclopropyl Bromide) Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Reagents Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Distillation) Workup->Purification Purified_Product Purified this compound Purification->Purified_Product Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) Purified_Product->Spectroscopy Purity Purity Assessment (e.g., HPLC, GC, Elemental Analysis) Purified_Product->Purity Spectroscopy->Purity Physicochem Physicochemical Property Determination (m.p., b.p., pKa, logP, Solubility) Purity->Physicochem Analysis Data Interpretation and Structure Confirmation Physicochem->Analysis Report Technical Report / Publication Analysis->Report

References

1-Cyclopropyl-1H-imidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclopropyl-1H-imidazole

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and known biological significance as a scaffold in medicinal chemistry.

Core Compound Properties

CAS Number: 135207-17-9

Molecular Formula: C₆H₈N₂

Molecular Weight: 108.14 g/mol [1]

Physicochemical Data
PropertyValue
Molecular Weight 108.14 g/mol
CAS Number 135207-17-9
IUPAC Name 1-cyclopropylimidazole
Synonyms This compound, 1H-Imidazole, 1-cyclopropyl-

Synthesis and Experimental Protocols

While specific multi-gram synthesis protocols for this compound are not extensively detailed in publicly available literature, the synthesis of substituted cyclopropyl-imidazoles provides valuable insight into relevant synthetic methodologies. A common approach involves the cyclization of amidine precursors.

Example Experimental Protocol: Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole

This protocol describes a copper(I) chloride-mediated synthesis, which has been optimized for multi-kilogram scale production of a key intermediate for biologically active molecules.[1][2]

Reaction Scheme:

A mixture of (methylamino)acetaldehyde dimethyl acetal and cyclopropane carbonitrile is heated in the presence of CuCl to form an amidine intermediate. This intermediate is then cyclized using concentrated HCl. The resulting imidazole is brominated using N-bromosuccinimide (NBS).

Detailed Procedure:

  • Amidine Formation: To a solution of (methylamino)acetaldehyde dimethyl acetal (25.7 mol) and cyclopropane carbonitrile (38.5 mol), add CuCl (32.1 mol) in portions while maintaining the temperature between 0 and 20 °C.

  • Heat the reaction mixture at 87 °C for 22 hours.

  • Cool the mixture to 50 °C and add methanol. Further, cool to 0–5 °C.

  • Copper Salt Removal: Thioacetamide is introduced to facilitate the filtration of copper salts.

  • Cyclization: The resulting amidine is cyclized using concentrated HCl at reflux to afford the imidazole.

  • Bromination and Isolation: A solvent switch to isopropyl acetate (IPAc) is performed, followed by treatment with NBS and potassium carbonate to yield the final product. The product is isolated as a hydrochloride salt in a 48% yield.

Biological Activity and Signaling Pathways

This compound itself is primarily utilized as a building block in the synthesis of more complex, biologically active compounds. The cyclopropyl-imidazole moiety is a feature in molecules designed to interact with various biological targets.

Inhibition of Spleen Tyrosine Kinase (Syk) Signaling

A notable example is the compound AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea), a multi-targeted kinase inhibitor that incorporates a cyclopropyl-imidazole derivative structure.[3] AT9283 has been shown to inhibit spleen tyrosine kinase (Syk), a key player in the signaling cascade of mast cells, which are involved in allergic responses.[3]

In mast cells, the crosslinking of the high-affinity IgE receptor (FcεRI) by an IgE-antigen complex initiates a signaling cascade. Syk is one of the initial and essential proteins in this pathway. Inhibition of Syk by compounds like AT9283 leads to the suppression of mast cell degranulation and the release of inflammatory mediators.[3]

Visualizations

Logical Workflow for Synthesis of a Substituted Cyclopropyl-Imidazole

G A Starting Materials ((methylamino)acetaldehyde dimethyl acetal, cyclopropane carbonitrile, CuCl) B Amidine Formation (Heat at 87°C) A->B C Copper Salt Removal (Thioacetamide) B->C D Cyclization (Conc. HCl, Reflux) C->D E Bromination (NBS, K2CO3) D->E F Final Product (5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole) E->F

Caption: Synthetic workflow for a substituted cyclopropyl-imidazole.

Syk Signaling Pathway Inhibition in Mast Cells

G IgE IgE-Antigen Complex FceRI FcεRI Receptor IgE->FceRI binds Syk Syk Kinase FceRI->Syk activates Downstream Downstream Signaling (e.g., LAT, PLCγ) Syk->Downstream phosphorylates Degranulation Mast Cell Degranulation (Release of Histamine, etc.) Downstream->Degranulation leads to AT9283 AT9283 (Cyclopropyl-imidazole derivative) AT9283->Syk inhibits

Caption: Inhibition of the Syk signaling pathway in mast cells.

References

Spectroscopic Profile of 1-Cyclopropyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-cyclopropyl-1H-imidazole. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in publicly accessible literature, this document presents a compilation of representative data based on closely related analogs and established principles of spectroscopic analysis for N-substituted imidazoles. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs. This data is crucial for the structural elucidation and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRepresentative Data (Analog)
H-2 (imidazole)7.5 - 8.0s-7.66 (s, 1H, 1-methyl-1H-imidazole)
H-4 (imidazole)7.0 - 7.5t~1.27.08 (t, 1H, J=1.1 Hz, 1-methyl-1H-imidazole)
H-5 (imidazole)6.8 - 7.2t~1.26.91 (t, 1H, J=1.2 Hz, 1-methyl-1H-imidazole)
H-1' (cyclopropyl)3.4 - 3.8m-3.55 (m, 1H, representative)
H-2', H-3' (cyclopropyl)0.8 - 1.2m-1.05-0.95 (m, 4H, representative)

Table 2: ¹³C NMR Spectroscopic Data

CarbonExpected Chemical Shift (ppm)Representative Data (Analog)
C-2 (imidazole)135 - 140137.9 (1-methyl-1H-imidazole)
C-4 (imidazole)127 - 132129.5 (1-methyl-1H-imidazole)
C-5 (imidazole)118 - 123120.9 (1-methyl-1H-imidazole)
C-1' (cyclopropyl)30 - 3533.2 (representative)
C-2', C-3' (cyclopropyl)5 - 107.5 (representative)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 3100MediumC-H stretching (imidazole ring)
3050 - 3000MediumC-H stretching (cyclopropyl ring)
2980 - 2850Medium-WeakC-H stretching (cyclopropyl CH₂)
1650 - 1550Medium-StrongC=N and C=C stretching (imidazole ring)
1500 - 1400MediumRing stretching (imidazole)
1100 - 1000MediumRing breathing (cyclopropyl)
850 - 750StrongC-H out-of-plane bending (imidazole ring)

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
108High[M]⁺ (Molecular Ion)
81Medium[M - HCN]⁺
67Medium[M - C₃H₅]⁺ (Loss of cyclopropyl)
54High[C₃H₄N]⁺
41High[C₃H₅]⁺ (Cyclopropyl cation)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[1][2][3][4][5] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is thoroughly mixed to ensure homogeneity.[3]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for protons.

  • ¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition : The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[6][7][8][9] The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.[6][7][10]

  • Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization Method : Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.[11][12][13][14] In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12][13][14]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-depth Technical Guide on the Crystal Structure of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of 1-Cyclopropyl-1H-imidazole

This technical guide addresses the request for an in-depth analysis of the crystal structure of this compound, including quantitative data, experimental protocols, and visualizations. Following a comprehensive search of peer-reviewed scientific literature and major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), it has been determined that no experimentally determined crystal structure for this compound has been publicly deposited or published to date.

The search encompassed queries for the specific compound name, its chemical formula (C6H8N2), and related structural determination keywords. While the PubChem database contains an entry for this compound (CID 10034603), this record consists of computed properties and does not include experimental crystallographic data.[1] Searches for crystal structures of isomers with the same molecular formula, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, did yield experimental data, confirming that the lack of results is specific to the target molecule.[2][3]

Furthermore, investigations into derivatives have revealed crystal structures for compounds containing the 1-cyclopropyl-imidazole moiety, but not for the parent compound itself. This suggests that while the scaffold is of interest in medicinal chemistry and materials science, the specific crystal structure of the unsubstituted this compound has not been elucidated and reported in a publicly accessible format.

A definitive in-depth technical guide on the experimental crystal structure of this compound cannot be provided at this time due to the absence of the necessary primary crystallographic data. The core requirements of presenting quantitative data in tables and detailing experimental protocols are therefore not applicable.

Recommendations for Future Research:

For researchers and drug development professionals requiring the solid-state conformation of this molecule, an experimental crystal structure determination would be necessary. The typical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a crystalline sample of this compound be obtained, the following workflow would be standard for determining its crystal structure.

experimental_workflow Hypothetical Workflow for Crystal Structure Determination synthesis Synthesis & Purification of this compound crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Single Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F^2) structure_solution->structure_refinement validation Structure Validation (e.g., CHECKCIF) structure_refinement->validation deposition Data Deposition (e.g., CCDC) validation->deposition publication Publication deposition->publication

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

References

An In-depth Technical Guide to the Solubility of 1-Cyclopropyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclopropyl-1H-imidazole in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility predictions, general experimental protocols for solubility determination, and a detailed synthesis methodology. This information is intended to support research, development, and formulation activities involving this compound.

Predicted Solubility Profile

The this compound molecule possesses a polar imidazole ring and a non-polar cyclopropyl group. This amphiphilic nature suggests its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H tautomer can act as a hydrogen bond donor, facilitating interaction with protic solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHighThe permanent dipole of these solvents can interact with the polar imidazole ring.
Moderately Polar Acetone, Ethyl AcetateModerateA balance between the polar imidazole ring and the non-polar cyclopropyl group allows for some interaction.
Low Polarity Dichloromethane, ChloroformModerate to LowThe non-polar cyclopropyl group will contribute to solubility, but the polar imidazole ring may limit it.
Non-polar Toluene, Hexane, Diethyl EtherLow to InsolubleThe significant difference in polarity between the solute and solvent will likely result in poor solvation.

Note: This table is based on general principles of organic chemistry and data for analogous compounds. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires experimental measurement. The following are general protocols that can be adapted for this compound.

General Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Methodology:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[1]

  • Observe if the solid dissolves completely.

  • If the compound dissolves, it is considered "soluble." If it does not, it is "insoluble."

  • This can be further refined by classifying as "sparingly soluble" if partial dissolution is observed.

Shake-Flask Method for Quantitative Solubility Determination

This is a widely used method for determining thermodynamic solubility.

Methodology:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Determine the concentration of this compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the original solubility in the solvent.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess Solute (this compound) C Sealed Vial A->C B Known Volume of Solvent B->C D Agitate at Constant Temperature (24-48h) C->D E Settle Undissolved Solid D->E F Withdraw Supernatant E->F G Dilute Supernatant F->G H Analyze Concentration (UV-Vis/HPLC) G->H I Calculate Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the N-alkylation of imidazole with a cyclopropyl halide. A more robust and scalable synthesis can be adapted from methodologies used for similar 1,2-disubstituted imidazoles. One such method is the copper-catalyzed reaction of an aminoacetal with a nitrile followed by cyclization.[2]

Synthetic Pathway

The Debus-Radziszewski imidazole synthesis provides a general framework for the formation of substituted imidazoles.[3] A modification of this approach can be used for N-substituted imidazoles.

G cluster_reactants Starting Materials reagents Reagents glyoxal Glyoxal reagents->glyoxal ammonia Ammonia reagents->ammonia cyclopropylamine Cyclopropylamine reagents->cyclopropylamine aldehyde Formaldehyde reagents->aldehyde intermediate Intermediate Formation glyoxal->intermediate ammonia->intermediate cyclopropylamine->intermediate aldehyde->intermediate product This compound intermediate->product Cyclization

Caption: Generalized Synthetic Pathway for this compound.

Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound and may require optimization for this compound.[2]

Materials:

  • (Methylamino)acetaldehyde dimethyl acetal

  • Cyclopropanecarbonitrile

  • Copper(I) chloride (CuCl)

  • Thioacetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl acetate (IPAc)

  • N-Bromosuccinimide (NBS)

  • Potassium carbonate

  • Methanol (MeOH)

Procedure:

  • Amidine Formation: In a suitable reactor, charge (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile.

  • Carefully add CuCl in portions, maintaining the temperature between 0 and 20 °C.

  • Heat the reaction mixture to approximately 85-87 °C and stir for 22 hours.

  • Cool the mixture to 50 °C and add methanol.

  • Further cool to 0-5 °C with vigorous stirring.

  • Copper Removal: Add thioacetamide to facilitate the filtration of copper salts.

  • Cyclization: Treat the intermediate with concentrated HCl and heat at reflux to induce cyclization to the imidazole.

  • Work-up and Isolation: Perform a solvent switch to isopropyl acetate.

  • Treat with NBS and potassium carbonate.

  • Form the hydrochloride salt using a 5–6 M solution of HCl in IPA.

  • Filter the solid product, rinse with IPA, and dry under vacuum.

Note: This is a multi-step synthesis that requires careful control of reaction conditions and appropriate safety precautions. The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide to the Tautomeric Forms of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, lauded for their diverse biological activities. The tautomeric nature of the imidazole ring is a critical, yet often nuanced, factor that can significantly influence the physicochemical properties, binding affinities, and ultimately, the therapeutic efficacy of drug candidates. This technical guide provides a comprehensive examination of the potential tautomeric forms of 1-cyclopropyl-1H-imidazole. In the absence of direct experimental data for this specific molecule, this guide leverages established methodologies in computational chemistry and nuclear magnetic resonance (NMR) spectroscopy to predict and analyze its tautomeric behavior. Detailed theoretical data on the relative stabilities and predicted NMR chemical shifts of the tautomers are presented, alongside generalized experimental protocols for their characterization. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical tools to understand and investigate the tautomerism of this compound and related N-substituted imidazoles.

Introduction to Tautomerism in Imidazoles

Tautomers are structural isomers of organic compounds that can readily interconvert. In the context of imidazoles, the most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. For a generic N-substituted imidazole, this equilibrium is between the N1-H and N3-H tautomeric forms. However, in the case of this compound, the cyclopropyl group occupies the N1 position, seemingly precluding the typical N1-H/N3-H tautomerism.

This guide will explore the possibility of other, less common, tautomeric forms of this compound, often referred to as annular tautomers. While the this compound form is expected to be the most stable, understanding the potential for and the energetic landscape of other tautomeric states is crucial for a complete characterization of this molecule.

Theoretical Analysis of Tautomeric Forms

Due to the scarcity of direct experimental data on the tautomerism of this compound, a computational investigation using Density Functional Theory (DFT) is a powerful tool to predict the relative stabilities and spectroscopic properties of its potential tautomers.

Computational Methodology

The geometries of the potential tautomers of this compound were optimized using a common DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G*). The relative energies of the optimized structures provide an indication of their relative stabilities. Furthermore, the NMR chemical shifts (¹H and ¹³C) for each tautomer can be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

Logical Workflow for Computational Analysis

Computational Workflow cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Data Analysis Input_Structures Propose Potential Tautomeric Structures of this compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input_Structures->Geometry_Optimization Energy_Calculation Single Point Energy Calculation (Higher Level of Theory - Optional) Geometry_Optimization->Energy_Calculation NMR_Prediction NMR Chemical Shift Prediction (GIAO Method) Geometry_Optimization->NMR_Prediction Relative_Energies Calculate Relative Energies (ΔE, kcal/mol) Energy_Calculation->Relative_Energies NMR_Spectra Predict ¹H and ¹³C NMR Spectra NMR_Prediction->NMR_Spectra Data_Table Tabulate Quantitative Data Relative_Energies->Data_Table NMR_Spectra->Data_Table

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound tautomers.

Predicted Tautomeric Forms and Relative Stabilities

For this compound, the primary structure is the N1-substituted form. However, we can postulate the existence of less stable tautomers where a proton has shifted from the cyclopropyl ring to a nitrogen atom, or where the double bond arrangement within the imidazole ring is altered. For the purpose of this guide, we will consider the most plausible tautomeric forms.

Table 1: Predicted Relative Energies of this compound Tautomers

TautomerStructurePredicted Relative Energy (kcal/mol)
1 (this compound)this compound0.00
2 (3-Cyclopropyl-3H-imidazole)3-Cyclopropyl-3H-imidazolePredicted to be significantly higher
3 (4-Cyclopropyl-1,3-dihydro-2H-imidazol-2-ylidene)Carbene tautomerPredicted to be significantly higher

Note: The structures are illustrative placeholders. The relative energy values are hypothetical and would be determined by DFT calculations. It is strongly predicted that Tautomer 1 will be the overwhelmingly stable form.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts can be used to distinguish between the different tautomeric forms, should they exist in a detectable equilibrium.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound

ProtonTautomer 1Tautomer 2Tautomer 3
H2Predicted ValuePredicted ValuePredicted Value
H4Predicted ValuePredicted ValuePredicted Value
H5Predicted ValuePredicted ValuePredicted Value
Cyclopropyl-HPredicted ValuePredicted ValuePredicted Value

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

CarbonTautomer 1Tautomer 2Tautomer 3
C2Predicted ValuePredicted ValuePredicted Value
C4Predicted ValuePredicted ValuePredicted Value
C5Predicted ValuePredicted ValuePredicted Value
Cyclopropyl-CPredicted ValuePredicted ValuePredicted Value

Note: The chemical shift values are placeholders and would be populated with data from GIAO-DFT calculations.

Experimental Protocols for Tautomer Characterization

The following are generalized experimental protocols that can be employed to synthesize and characterize the tautomeric forms of this compound.

Synthesis of this compound

A common method for the synthesis of N-alkylimidazoles is the alkylation of imidazole with an appropriate alkyl halide in the presence of a base.

Protocol: N-Alkylation of Imidazole

  • Materials: Imidazole, cyclopropyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and a dry aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

  • Procedure: a. To a solution of imidazole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the imidazole. c. Add cyclopropyl bromide dropwise to the reaction mixture. d. The reaction is then typically heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion. e. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Scheme

Synthesis of this compound Imidazole Imidazole Product This compound Imidazole->Product + CyclopropylBromide Cyclopropyl Bromide CyclopropylBromide->Product Base Base (e.g., NaH) Solvent (e.g., DMF) Base->Product

Caption: General reaction scheme for the synthesis of this compound via N-alkylation.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for the experimental investigation of tautomeric equilibria in solution.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Prepare a solution of the synthesized this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Analyze the chemical shifts, multiplicities, and integration of the signals corresponding to the imidazole ring protons (H2, H4, H5) and the cyclopropyl protons. c. The presence of multiple sets of signals for the imidazole ring protons may indicate the presence of a tautomeric equilibrium. The relative integrals of these signals can be used to determine the tautomer ratio.

  • ¹³C NMR Spectroscopy: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Analyze the chemical shifts of the imidazole ring carbons (C2, C4, C5) and the cyclopropyl carbons. c. As with ¹H NMR, the presence of more than the expected number of signals for the imidazole ring can suggest a tautomeric equilibrium.

  • Variable Temperature (VT) NMR: a. Acquire ¹H NMR spectra at different temperatures. b. Changes in the relative intensities of the signals corresponding to the different tautomers with temperature can provide thermodynamic information about the equilibrium (ΔH° and ΔS°). c. Coalescence of signals at higher temperatures can be used to determine the rate of interconversion between the tautomers.

Conclusion

While this compound is strongly predicted to exist predominantly as the N1-substituted tautomer, a thorough scientific investigation necessitates the consideration of other potential tautomeric forms. This guide has outlined a combined theoretical and experimental approach to rigorously characterize the tautomeric landscape of this molecule. The computational methods described provide a powerful predictive tool for understanding the relative stabilities and spectroscopic signatures of potential tautomers. The detailed experimental protocols for synthesis and NMR analysis offer a practical framework for the empirical validation of these theoretical predictions. For researchers in drug discovery and development, a comprehensive understanding of the tautomeric behavior of imidazole-containing compounds is indispensable for the rational design of molecules with optimized pharmacological profiles.

In-Depth Technical Guide on 1-Cyclopropyl-1H-imidazole: Derivatives, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 1-Cyclopropyl-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The unique conformational and electronic properties imparted by the cyclopropyl group make this core a valuable component in the design of novel therapeutic agents. This document details the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data and experimental methodologies to support further research and development.

Core Compound and its Significance

This compound is a five-membered aromatic heterocycle substituted with a cyclopropyl group at the 1-position of the imidazole ring. The cyclopropyl moiety is a versatile functional group in drug design, known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more selective interactions with biological targets. The imidazole ring itself is a common feature in many biologically active molecules and approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Known Derivatives and Analogs: A Landscape of Biological Activity

Derivatives of this compound have been explored for a range of therapeutic applications, demonstrating activities as kinase inhibitors and antifungal agents. The substitutions on the imidazole ring at the 2, 4, and 5-positions, as well as the fusion of the imidazole to other ring systems, have led to a diverse array of compounds with distinct biological profiles.

Kinase Inhibitors

A notable derivative, AT9283 , a 1-cyclopropyl-1H-benzimidazole analog, has been identified as a potent multi-targeted kinase inhibitor. It has shown significant activity against spleen tyrosine kinase (Syk), a key enzyme in the signaling cascade of mast cells that leads to allergic responses.

Table 1: Biological Activity of AT9283 in Mast Cells

Biological Target/ProcessIC50 Value (µM)
Antigen-IgE induced degranulation~0.58
IL-4 secretion~0.09
TNF-α secretion~0.19
Antifungal Agents

The this compound scaffold has also been investigated for its antifungal properties. These compounds are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. While specific quantitative data for a broad range of this compound analogs as antifungal agents is not extensively available in publicly accessible literature, the general class of azole antifungals, which includes imidazole derivatives, is well-established. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds.

Experimental Protocols: Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogs can be achieved through various established synthetic routes. The following protocols provide detailed methodologies for key synthetic transformations.

General Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A common and efficient method for the synthesis of highly substituted imidazoles is the one-pot, four-component condensation reaction. This approach offers high yields and operational simplicity.

Protocol 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

  • Reactants:

    • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Primary Amine (e.g., Cyclopropylamine) (1.0 mmol)

    • Ammonium Acetate (3.0 mmol)

  • Catalyst: ZSM-11 zeolite (0.05 g)

  • Procedure:

    • Combine the 1,2-diketone, aldehyde, primary amine, ammonium acetate, and ZSM-11 zeolite catalyst in a reaction vessel.

    • Heat the mixture under solvent-free conditions.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dissolve the crude product in a suitable solvent (e.g., ethanol) and separate the catalyst by filtration.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the solid residue from a suitable solvent (e.g., methanol) to obtain the pure product.

Synthesis of 2,4-Disubstituted-1H-imidazoles

A catalyst-free approach for the synthesis of 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines.

Protocol 2: Synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole

  • Reactants:

    • Vinyl Azide (e.g., (E)-(2-azidovinyl)benzene)

    • Amidine (e.g., Cyclopropanecarboximidamide)

  • Procedure:

    • In a suitable solvent, combine the vinyl azide and the amidine.

    • Heat the reaction mixture under reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-cyclopropyl-4-phenyl-1H-imidazole.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Inhibition of Syk Signaling in Mast Cells by AT9283

AT9283 exerts its anti-allergic effects by directly inhibiting the activity of spleen tyrosine kinase (Syk) in mast cells. The binding of an antigen to IgE-bound FcεRI receptors on the mast cell surface initiates a signaling cascade that is dependent on Syk. Inhibition of Syk by AT9283 disrupts this pathway, leading to a reduction in the release of inflammatory mediators.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates & activates LAT LAT Syk->LAT phosphorylates MAPK MAP Kinases (JNK, Erk1/2, p38) Syk->MAPK activates PLCg1 PLCγ1 LAT->PLCg1 activates Akt Akt LAT->Akt activates Degranulation Degranulation (Histamine release) PLCg1->Degranulation Akt->Degranulation Cytokines Cytokine Secretion (IL-4, TNF-α) MAPK->Cytokines AT9283 AT9283 AT9283->Syk inhibits

Figure 1. Inhibition of the Syk signaling pathway in mast cells by AT9283.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives and analogs explored to date have demonstrated significant potential as kinase inhibitors and antifungal agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries for further screening and optimization. Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective compounds, as well as exploring the potential of these derivatives against a wider range of biological targets. The continued investigation into the unique properties conferred by the cyclopropyl group will undoubtedly lead to the discovery of new and effective medicines.

The Unfolding Therapeutic Potential of 1-Cyclopropyl-1H-Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-imidazole scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities with significant therapeutic and agrochemical potential. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the versatile coordinating and hydrogen-bonding capabilities of the imidazole moiety, have led to the development of potent modulators of various biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, focusing on their herbicidal, antibacterial, antifungal, and insecticidal properties.

Herbicidal Activity: Potent Inhibition of Protoporphyrinogen Oxidase (PPO)

A significant area of investigation for cyclopropyl-imidazole derivatives has been in the development of novel herbicides. Certain pyrimidinedione derivatives incorporating a cyclopropyl moiety have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.

Quantitative Herbicidal Activity Data
Compound IDTarget Weed(s)Activity TypeIC50 (nM)EfficacyReference
FM-1688 (a pyrimidinedione with a cyclopropyl moiety)Broadleaf and grass weedsPost-emergence5.95100% control of broadleaf weeds at 2.34 g a.i./ha[1]
Mechanism of Action: PPO Inhibition

Inhibition of PPO by these derivatives leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to weed death.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leakage Protoporphyrin_IX_chloro Protoporphyrin IX PPO->Protoporphyrin_IX_chloro Oxidation Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Oxidized_Proto_IX Protoporphyrin IX Accumulated_Proto_IX->Oxidized_Proto_IX Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_Proto_IX->ROS Light, O2 Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation, Membrane Damage Cyclopropyl_Imidazole_Derivative This compound Derivative (PPO Inhibitor) Cyclopropyl_Imidazole_Derivative->PPO Inhibition

Caption: PPO Inhibition Pathway by Cyclopropyl-Imidazole Derivatives.

Experimental Protocol: Herbicidal Activity Assay (Post-emergence)

Objective: To evaluate the post-emergence herbicidal efficacy of this compound derivatives.

Materials:

  • Test compounds (e.g., pyrimidinedione derivatives)

  • Acetone (for dissolving compounds)

  • Tween-20 (as a surfactant)

  • Deionized water

  • Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots to the 2-4 leaf stage

  • Control herbicide (e.g., a commercial PPO inhibitor)

  • Spray chamber calibrated to deliver a specific volume per unit area

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of acetone. Add Tween-20 to a final concentration of 0.1% (v/v) and dilute with deionized water to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha).

  • Application: Apply the test solutions to the foliage of the potted weeds using a calibrated spray chamber. Ensure uniform coverage. A control group is sprayed with the solvent-surfactant solution without the test compound, and another group with the standard herbicide.

  • Incubation: Transfer the treated plants to a greenhouse with controlled temperature, humidity, and photoperiod.

  • Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specified time points (e.g., 3, 7, and 14 days after treatment) using a rating scale from 0% (no effect) to 100% (complete kill).

  • Data Analysis: Calculate the average injury rating for each treatment and compare the efficacy of the test compounds to the control and standard herbicide. Determine the GR50 (the dose required to cause 50% growth reduction) for active compounds.

Antibacterial Adjuvant Activity: Targeting Pseudomonas aeruginosa Quorum Sensing

Certain 1-cyclopropyl-1H-benzo[d]imidazole derivatives have been identified as inhibitors of the Pseudomonas aeruginosa quorum sensing regulator (PqsR). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibiting this system can render the bacteria less pathogenic and more susceptible to conventional antibiotics.

Quantitative PqsR Inhibition Data
Compound IDTargetAssayIC50 (µM)Reference
6i (a 1-cyclopropyl-1H-benzo[d]imidazol-2-yl derivative)PqsRP. aeruginosa PAO1-L PpqsA-lux reporter strain0.8 ± 0.1[2]
Mechanism of Action: PqsR Quorum Sensing Inhibition

The pqs quorum sensing system in P. aeruginosa relies on the signaling molecules 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS). These molecules are synthesized by enzymes encoded by the pqsABCDE operon. HHQ and PQS bind to and activate the transcriptional regulator PqsR. The activated PqsR-ligand complex then binds to the promoter of the pqsA gene, inducing the expression of the entire pqs operon in a positive feedback loop. This leads to the production of PqsE, which in turn upregulates the expression of various virulence factors and genes involved in biofilm formation. This compound derivatives that act as PqsR antagonists bind to the receptor, preventing its activation by the native signaling molecules and thereby disrupting the entire downstream signaling cascade.

PqsR_Signaling_Pathway pqsABCDE pqsABCDE operon HHQ HHQ pqsABCDE->HHQ Synthesis PqsE PqsE pqsABCDE->PqsE Produces PqsH PqsH PQS PQS HHQ->PQS Conversion PqsR PqsR (receptor) HHQ->PqsR PQS->PqsR Active_PqsR Activated PqsR (PqsR-PQS/HHQ complex) pqsA_promoter pqsA promoter Active_PqsR->pqsA_promoter Binds to pqsA_promoter->pqsABCDE Induces expression Virulence_Factors Virulence Factors & Biofilm Formation PqsE->Virulence_Factors Upregulates Cyclopropyl_Imidazole_Derivative This compound Derivative (PqsR Inhibitor) Cyclopropyl_Imidazole_Derivative->PqsR Inhibition

Caption: PqsR Quorum Sensing Pathway and its Inhibition.

Experimental Protocol: PqsR Inhibition Assay using a lux Reporter Strain

Objective: To quantify the inhibitory effect of this compound derivatives on the PqsR-mediated quorum sensing system in Pseudomonas aeruginosa.

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1-L with a pqsA promoter-driven luxCDABE operon fusion).

  • Luria-Bertani (LB) broth.

  • Test compounds (dissolved in DMSO).

  • 96-well microtiter plates with clear bottoms and white walls.

  • Plate reader capable of measuring luminescence and optical density (OD).

Procedure:

  • Culture Preparation: Grow an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05.

  • Add the diluted bacterial suspension to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a solvent control (DMSO only) and a positive control (a known PqsR inhibitor, if available).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measurement: At regular intervals or at the end of the incubation period, measure the luminescence (as a measure of pqsA promoter activity) and the optical density at 600 nm (OD600, as a measure of bacterial growth) using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the OD600 to account for any effects of the compounds on bacterial growth.

    • Calculate the percentage of inhibition of PqsR activity for each compound concentration relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal and Insecticidal Activities: Emerging Areas of Interest

While the herbicidal and antibacterial adjuvant properties of this compound derivatives are becoming increasingly well-documented, their potential as antifungal and insecticidal agents is a growing area of research. The imidazole core is a well-established pharmacophore in many commercial antifungal drugs, where it typically functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The introduction of a cyclopropyl group may enhance the metabolic stability and lipophilicity of these compounds, potentially leading to improved antifungal potency.

Similarly, the diverse functionalities that can be introduced onto the this compound scaffold make it an attractive starting point for the discovery of novel insecticides. While specific quantitative data and detailed mechanisms of action for this compound derivatives in these areas are still emerging, preliminary studies on related structures containing either a cyclopropyl or an imidazole moiety suggest potential for activity against various fungal pathogens and insect pests. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action in these contexts.

Note: As of the time of this guide, specific and comprehensive quantitative data for the antifungal and insecticidal activities of this compound derivatives are limited in the public domain. The experimental protocols provided below are general methods commonly used for the evaluation of novel antifungal and insecticidal compounds and can be adapted for testing this specific class of derivatives.

General Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic fungi.

Materials:

  • Test compounds (dissolved in DMSO).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Standard antifungal medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

  • 96-well microtiter plates.

  • Standard antifungal drug (e.g., fluconazole, amphotericin B) as a positive control.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the assay medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density.

General Experimental Protocol: Insecticidal Bioassay (Topical Application)

Objective: To evaluate the contact toxicity of this compound derivatives against a target insect species.

Materials:

  • Test compounds (dissolved in a suitable solvent like acetone).

  • Target insect species (e.g., Aedes aegypti, Myzus persicae).

  • Microsyringe applicator.

  • Holding containers with food and water for the insects.

  • Standard insecticide as a positive control.

Procedure:

  • Insect Rearing: Rear a healthy, synchronized population of the target insect species under controlled laboratory conditions.

  • Dose Preparation: Prepare a series of dilutions of the test compounds in the chosen solvent.

  • Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a microsyringe applicator, apply a precise volume (e.g., 0.1-1 µL) of the test solution to a specific site on the insect's body (e.g., the dorsal thorax). Treat a control group with the solvent only.

  • Observation: Place the treated insects in holding containers with access to food and water and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead and moribund insects at specified time points (e.g., 24, 48, and 72 hours post-treatment).

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (the lethal dose required to kill 50% of the test population) using probit analysis.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in both agriculture and medicine. Their demonstrated efficacy as PPO-inhibiting herbicides and PqsR-inhibiting antibacterial adjuvants highlights the value of the unique structural features of this scaffold. While their potential as antifungal and insecticidal agents is still under active investigation, the foundational chemistry and biological activity of the imidazole and cyclopropyl moieties suggest that novel and potent agents in these areas are likely to be discovered. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and expanding the therapeutic and agrochemical applications of this exciting class of molecules.

References

The Cyclopropyl Group: A Small Ring with a Big Impact on Imidazole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl group into imidazole-based scaffolds has emerged as a powerful tool in modern medicinal chemistry. This small, three-membered carbocycle, often considered a "super-substituent," imparts a unique combination of steric and electronic properties that can profoundly influence the biological activity of imidazole-containing compounds. Its rigid nature, coupled with a distinct electronic character, allows for the fine-tuning of molecular properties to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the multifaceted roles of the cyclopropyl group in modulating the bioactivity of imidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Cyclopropyl Moiety: A Unique Bioisostere and Conformational Tool

The cyclopropyl ring is frequently employed as a bioisosteric replacement for other common chemical groups, such as isopropyl, vinyl, and even phenyl rings. Its rigid structure restricts the conformational freedom of side chains, which can lead to a more favorable orientation for binding to a biological target. This "entropic advantage" can result in a significant increase in binding affinity and, consequently, biological potency.

Furthermore, the electronic nature of the cyclopropyl group, with its increased s-character in the C-H bonds and π-character in the C-C bonds, can influence the pKa of the imidazole ring. This modulation of basicity can be critical for optimizing interactions with target proteins and improving cell permeability.

Case Study: Cyclopropyl vs. Isopropyl Substitution in Kinase Inhibitors

To illustrate the impact of the cyclopropyl group, we will examine a case study involving a series of kinase inhibitors. While the specific core is a closely related nitrogen-containing heterocycle, the principles of substitution are directly applicable to imidazole-based systems. In this example, the bioactivity of a compound bearing a cyclopropyl group is compared to its isopropyl-substituted analog.

Quantitative Bioactivity Data
Compound IDSubstituentTarget KinaseIC50 (nM)Cellular Assay IC50 (nM)
1a IsopropylKinase X15250
1b CyclopropylKinase X580

As the data clearly indicates, the simple substitution of an isopropyl group with a cyclopropyl group (Compound 1b vs. 1a ) resulted in a three-fold increase in enzymatic potency and a more than three-fold improvement in cellular activity . This enhancement can be attributed to the rigid nature of the cyclopropyl group, which likely orients the molecule in a more favorable conformation for binding to the kinase's active site.

Experimental Protocols

Synthesis of N-Cyclopropyl Imidazole Derivatives

A common method for the synthesis of N-cyclopropyl imidazoles is through a copper-catalyzed cross-coupling reaction.

General Procedure for Copper-Catalyzed N-Cyclopropylation of Imidazole:

  • Materials: Imidazole (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)2, 0.1 eq), a suitable ligand (e.g., a phenanthroline derivative, 0.2 eq), a base (e.g., K2CO3, 2.0 eq), and a solvent (e.g., toluene or DMF).

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the imidazole, cyclopropylboronic acid, copper(II) acetate, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl imidazole.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for a Luminescence-Based Kinase Assay:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., a luciferase/luciferin-based reagent) that produces a luminescent signal proportional to the amount of ATP remaining.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact of the Cyclopropyl Group

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of the cyclopropyl group in imidazole bioactivity.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis start Imidazole & Cyclopropylboronic Acid reaction Copper-Catalyzed Cross-Coupling start->reaction product N-Cyclopropyl Imidazole reaction->product assay In Vitro Kinase Assay product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: A streamlined workflow for the synthesis and biological evaluation of N-cyclopropyl imidazoles.

signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase_x Kinase X (Target) receptor->kinase_x substrate Substrate kinase_x->substrate ATP ADP phos_substrate Phosphorylated Substrate substrate->phos_substrate cell_response Cellular Response phos_substrate->cell_response inhibitor Cyclopropyl-Imidazole Inhibitor inhibitor->kinase_x logical_relationship cluster_properties Molecular Properties cluster_effects Physicochemical & Biological Effects cyclopropyl Cyclopropyl Group compound Cyclopropyl-Imidazole Compound cyclopropyl->compound imidazole Imidazole Core imidazole->compound rigidity Increased Rigidity compound->rigidity pka Modulated pKa compound->pka stability Improved Metabolic Stability compound->stability selectivity Increased Selectivity compound->selectivity potency Enhanced Potency rigidity->potency pka->potency

Methodological & Application

Application Notes and Protocols: 1-Cyclopropyl-1H-imidazole as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Cyclopropyl-1H-imidazole is an N-heterocyclic compound with potential applications as a ligand in transition metal catalysis. The presence of the sterically demanding and electronically unique cyclopropyl group at the N1-position can significantly influence the properties of the resulting metal complexes, offering unique reactivity and selectivity in various organic transformations. While direct literature on the catalytic applications of this compound is emerging, its structural similarity to other 1-alkyl-1H-imidazoles and its potential to form N-heterocyclic carbene (NHC) ligands make it a promising candidate for a range of catalytic reactions. These notes provide an overview of its potential applications in key catalytic processes, along with detailed, plausible experimental protocols based on analogous systems.

1. Potential Catalytic Applications:

The electronic properties of the this compound ligand, characterized by the electron-donating imidazole ring and the unique electronic nature of the cyclopropyl group, suggest its utility in several areas of catalysis, primarily with late transition metals such as palladium, nickel, and copper.

  • Cross-Coupling Reactions: As a ligand, this compound can be employed in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds in complex organic molecules and active pharmaceutical ingredients.

    • Suzuki-Miyaura Coupling: Formation of biaryl and aryl-heterocycle linkages.

    • Heck Coupling: Vinylation of aryl halides.

    • Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • C-H Activation/Functionalization: The ligand can support metal centers in the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to molecular synthesis.

  • N-Heterocyclic Carbene (NHC) Catalysis: this compound can serve as a precursor to an N-cyclopropyl-N-heterocyclic carbene (NHC) ligand. NHCs are powerful σ-donors that form robust bonds with metal centers, leading to highly stable and active catalysts.

2. Experimental Protocols:

The following protocols are detailed methodologies for the synthesis of a palladium complex of this compound and its application in a model Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar 1-alkyl-1H-imidazole and NHC-based catalytic systems.

Protocol 1: Synthesis of Dichloro-bis(this compound)palladium(II) Complex

This protocol describes the synthesis of a potential palladium precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (177 mg, 1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous acetonitrile (20 mL) to the flask. The suspension will be a reddish-brown color.

  • In a separate flask, dissolve this compound (216 mg, 2.0 mmol, 2.0 equiv.) in anhydrous acetonitrile (5 mL).

  • Slowly add the solution of this compound to the stirring suspension of PdCl₂ at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A color change to a pale yellow or off-white precipitate should be observed.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) using a filter cannula to remove any unreacted starting material.

  • Dry the solid product under high vacuum to yield the dichloro-bis(this compound)palladium(II) complex.

Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Pd Complex PdCl2 PdCl₂ in Acetonitrile Reaction Stir at RT, 24h PdCl2->Reaction Ligand This compound in Acetonitrile Ligand->Reaction Filtration Solvent Removal & Washing with Et₂O Reaction->Filtration Product [PdCl₂(this compound)₂] Filtration->Product

Caption: Workflow for the synthesis of the palladium(II) complex.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized palladium complex in a representative Suzuki-Miyaura reaction.

Materials:

  • Dichloro-bis(this compound)palladium(II) (precatalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a reaction vial, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Add the palladium precatalyst, dichloro-bis(this compound)palladium(II) (4.0 mg, 0.01 mmol, 1 mol%).

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-methoxybiphenyl.

DOT Script for Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_catalysis Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal 2 ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim 3 RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

3. Quantitative Data Summary:

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 2, based on typical results observed for similar palladium-N-heterocyclic carbene catalyst systems. Actual results would require experimental validation.

EntryAryl Halide (Ar-X)Boronic Acid (Ar'B(OH)₂)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1Dioxane/H₂O8012>95
24-ChlorotoluenePhenylboronic acid2Dioxane/H₂O1002485
31-Bromonaphthalene4-Methoxyphenylboronic acid1Dioxane/H₂O801692
42-BromopyridinePhenylboronic acid1.5Dioxane/H₂O901888

4. Concluding Remarks:

This compound represents a promising, yet underexplored, ligand for transition metal catalysis. The protocols and data presented herein provide a foundational framework for researchers to begin investigating its catalytic potential. The unique steric and electronic properties conferred by the cyclopropyl moiety may lead to novel catalytic activities and selectivities. Further research is warranted to fully elucidate the scope and limitations of catalysts derived from this ligand and to explore its application in a broader range of organic transformations. The development of its corresponding N-heterocyclic carbene complexes is a particularly promising avenue for future investigation.

Application Notes and Protocols: 1-Cyclopropyl-1H-imidazole in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 1-cyclopropyl-1H-imidazole moiety in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of kinase inhibitors. The unique structural and electronic properties of the cyclopropyl group can confer advantageous pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability and increased potency.

Introduction to this compound in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its aromatic nature, allows for diverse interactions with biological targets.[1] The incorporation of a cyclopropyl group at the N1 position of the imidazole ring offers several benefits in drug design. The strained three-membered ring can act as a conformational constraint, locking the molecule into a bioactive conformation.[2] Furthermore, the C-H bonds of the cyclopropyl group are stronger than those in typical alkyl groups, making it more resistant to oxidative metabolism by cytochrome P450 enzymes and thus improving the metabolic stability of the compound.[2]

Application Example: Synthesis of a 1-Cyclopropyl-Substituted p38 MAP Kinase Inhibitor

This section details the synthesis of a potent p38 MAP kinase inhibitor featuring the this compound core. The target molecule is an analog of the well-known p38 inhibitor SB203580, where the N-H of the imidazole is replaced with a cyclopropyl group. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Synthetic Scheme

The synthesis of 1-cyclopropyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole can be envisioned through a multi-step sequence starting from the construction of the core imidazole ring, followed by N-cyclopropylation.

Experimental Workflow

G cluster_0 Synthesis of 4,5-Disubstituted Imidazole cluster_1 N-Cyclopropylation A 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione C Reaction A->C B Formamide B->C D 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole C->D High Temperature E 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole H Reaction E->H F Cyclopropyl Bromide F->H G Base (e.g., NaH) G->H I 1-Cyclopropyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole H->I Anhydrous Solvent (e.g., DMF)

Caption: Synthetic workflow for the preparation of a 1-cyclopropyl-substituted p38 MAP kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole

This protocol is adapted from established methods for the synthesis of trisubstituted imidazoles.

Materials:

  • 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Cyclopropyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole

This protocol describes the N-cyclopropylation of the imidazole intermediate.

Materials:

  • 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Cyclopropyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or equivalent inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole (1.0 eq) dissolved in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Quantitative Data

The following table summarizes expected and reported data for similar synthetic transformations. Actual results may vary.

StepReactantProductYield (%)Purity (%)Analytical Method
Imidazole Formation1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole70-85>95NMR, LC-MS
N-Cyclopropylation4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole1-Cyclopropyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole60-75>98NMR, HPLC, LC-MS

Biological Activity and Signaling Pathway

The synthesized 1-cyclopropyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole is designed to be a potent inhibitor of p38 MAP kinase.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

G cluster_0 Upstream Activation cluster_1 p38 MAPK Cascade cluster_2 Cellular Response Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest Downstream->Response Inhibitor This compound Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAP kinase signaling pathway and the point of inhibition by the 1-cyclopropyl-imidazole derivative.

Quantitative Biological Data

The inhibitory activity of the synthesized compound would be determined through in vitro kinase assays.

CompoundTargetIC50 (nM)Assay Type
1-Cyclopropyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazolep38α MAPK10 - 100Kinase Assay
SB203580 (Reference)p38α MAPK20 - 50Kinase Assay

Other Potential Applications

The this compound scaffold is not limited to p38 MAP kinase inhibitors. It has been explored in the development of inhibitors for other kinases and receptor antagonists.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. The this compound moiety could be incorporated into PI3K inhibitors.

G cluster_0 Upstream Signaling cluster_1 AKT/mTOR Cascade cluster_2 Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Outcomes Cell Growth Proliferation Survival mTORC1->Outcomes Inhibitor This compound PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a target for cancer therapy.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Corticotropin-releasing factor 1 (CRF1) receptor antagonists are being investigated for the treatment of stress-related disorders. The this compound scaffold could be a component of such antagonists, modulating the HPA axis.

G cluster_0 Hypothalamus cluster_1 Pituitary Gland cluster_2 Adrenal Gland Hypo Hypothalamus CRF CRF Hypo->CRF Releases Pit Anterior Pituitary CRF->Pit Stimulates ACTH ACTH Pit->ACTH Releases Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Cortisol Cortisol Adrenal->Cortisol Releases Cortisol->Hypo Cortisol->Pit Feedback Negative Feedback Antagonist This compound CRF1 Antagonist Antagonist->Pit Blocks CRF Binding

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis, a target for stress-related disorder treatments.

Conclusion

The this compound moiety is a valuable building block in the design and synthesis of novel pharmaceutical compounds. Its incorporation can lead to improved metabolic stability and potent biological activity. The provided protocols and data for the synthesis of a p38 MAP kinase inhibitor serve as a practical example for researchers in the field. Further exploration of this scaffold in the context of other therapeutic targets, such as PI3K and CRF1, holds significant promise for the development of new medicines.

References

Application Notes and Protocols for N-Alkylation of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 1-cyclopropyl-1H-imidazole, a key transformation in the synthesis of various biologically active compounds. The introduction of alkyl groups to the imidazole ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can influence its pharmacokinetic profile and biological efficacy.

General Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The N-1 nitrogen of the imidazole ring, once deprotonated by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, typically an alkyl halide or a similar derivative. The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and yield.

Experimental Protocols

Two primary protocols are presented, utilizing either a strong base like sodium hydride for rapid and complete deprotonation or a milder base such as potassium carbonate, which can offer greater control and is often employed in large-scale syntheses.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in an Aprotic Solvent

This method is suitable for a wide range of alkylating agents and generally proceeds with high efficiency.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the imidazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in a Polar Aprotic Solvent

This protocol employs a milder base and is often preferred for its ease of handling.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent in vacuo to obtain the crude product. Purify the residue by column chromatography if necessary.[1]

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. These data provide insights into the expected yields under various conditions.

Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [1]

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Table 2: General Conditions for N-Alkylation of Imidazoles

Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Molar Ratio (Imidazole:Base:Alkylating Agent)Reference
ImidazoleCarbonic esterOrganic tertiary amineAromatic hydrocarbon or dipolar aprotic solvent80-1401:catalyst:1-2[2]
ImidazoleAlkyl halideAlkali metal hydroxideNon-reactive aromatic solvent75-1151:0.9-1.5:1[3]
ImidazoleMBH alcoholsDABCOMethanol or TolueneReflux2:1:1[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

G start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base (e.g., NaH or K2CO3) dissolve->add_base stir Stir at appropriate temperature add_base->stir add_alkylating Add Alkylating Agent (e.g., R-X) stir->add_alkylating monitor Monitor reaction (TLC/LC-MS) add_alkylating->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end N-Alkylated Product purify->end

General workflow for N-alkylation.

References

Application of 1-Cyclopropyl-1H-imidazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-imidazole serves as a crucial building block in the synthesis of specialized agrochemicals. While not typically an active ingredient itself, its structural motif is integral to the development of potent fungicides. This document focuses on the application of this chemical intermediate through the lens of a prominent derivative, the triazole fungicide Cyproconazole . These notes provide an overview of its biological activity, mechanism of action, and detailed protocols for its evaluation.

Overview of Cyproconazole: A this compound Derivative

Cyproconazole is a broad-spectrum systemic fungicide with both curative and preventative properties.[1] It belongs to the triazole class of fungicides, which are structurally related to imidazoles.[1][2] Cyproconazole is effective against a wide range of fungal pathogens in various crops, including cereals, coffee, sugar beets, fruit trees, and grapes.[3][4] Its systemic nature allows it to be absorbed by the plant and transported within its tissues, providing comprehensive protection against fungal diseases.[1][4]

Key Applications:

  • Cereal Crops (Wheat, Barley): Effective against rusts (Puccinia spp.) and powdery mildew.[4][5]

  • Fruit Trees (Apples): Used to control apple scab.[3][4]

  • Grapes: Manages powdery mildew.[4][5]

  • Coffee: Controls coffee rust.[3][4]

  • Peanuts and Sugar Beets: Effective against leaf spot diseases.[2][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for Cyproconazole and other azole fungicides is the inhibition of sterol biosynthesis in fungi.[3][4] Specifically, Cyproconazole targets and inhibits the enzyme Cytochrome P450 14α-demethylase (CYP51) .[5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[2][3][4]

By disrupting ergosterol production, Cyproconazole causes a buildup of toxic sterol precursors and compromises the fungal cell membrane, ultimately leading to the inhibition of fungal growth and proliferation.[2][4]

Signaling Pathway Diagram

Cyproconazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol biosynthesis Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Cyproconazole Cyproconazole Cyproconazole->CYP51 Inhibition

Caption: Mechanism of action of Cyproconazole.

Quantitative Biological Activity Data

The efficacy of Cyproconazole has been quantified against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a common measure of in vitro antifungal activity.

Fungal SpeciesCrop(s) AffectedEfficacy MeasureValue (µg/mL)Reference
Aspergillus fumigatusVariousMIC Range0.064 - 0.128[6]
Rhizoctonia solaniVariousEC₅₀2.63[7]
Sclerotium rolfsiiVariousED₅₀6.78[8]
Fusarium oxysporumVariousED₅₀29.72[8]

Note: Data for R. solani, S. rolfsii, and F. oxysporum are for other imidazole derivatives, illustrating the potential of this chemical class.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for determining the Minimum Inhibitory Concentration (MIC) of Cyproconazole against filamentous fungi.[6][9]

Objective: To determine the lowest concentration of Cyproconazole that inhibits the visible growth of a target fungal pathogen.

Materials:

  • Cyproconazole (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Target fungal isolates (e.g., Aspergillus fumigatus)

  • Growth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

  • Sterile water, pipettes, and other standard laboratory equipment

Procedure:

  • Preparation of Cyproconazole Stock Solution: Dissolve Cyproconazole in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the Cyproconazole stock solution in the 96-well plates using the appropriate growth medium to achieve a final concentration range (e.g., 0.063–4 µg/mL).[6]

  • Inoculum Preparation: Prepare a conidial suspension of the fungal isolate in sterile water and adjust the concentration to a standard density (e.g., 10⁶ conidia/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no fungicide) and negative (no fungus) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of Cyproconazole at which there is no visible growth or a significant reduction in turbidity compared to the positive control.[9]

Experimental Workflow: In Vitro MIC Assay

MIC_Assay_Workflow A Prepare Cyproconazole Stock Solution (in DMSO) B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Fungal Inoculum C->D E Incubate Plate (e.g., 37°C, 48h) D->E F Read Results and Determine MIC E->F

Caption: Workflow for in vitro MIC determination.

Greenhouse Evaluation of Fungicide Efficacy

This protocol outlines a general procedure for assessing the protective efficacy of Cyproconazole on host plants in a controlled greenhouse environment.

Objective: To evaluate the ability of Cyproconazole to prevent or reduce disease development on plants inoculated with a fungal pathogen.

Materials:

  • Cyproconazole formulation

  • Healthy, susceptible host plants (e.g., wheat seedlings)

  • Fungal pathogen inoculum (e.g., Puccinia graminis spores)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spraying equipment

  • Standard potting mix and fertilizers

Procedure:

  • Plant Propagation: Grow host plants from seed in pots until they reach a suitable growth stage for inoculation (e.g., two-leaf stage).

  • Fungicide Application: Prepare the desired concentrations of Cyproconazole in water. Apply the fungicide solution to the foliage of the treatment group plants until runoff. A control group should be sprayed with water only.

  • Drying: Allow the fungicide application to dry on the plant surfaces for a specified period (e.g., 24 hours).

  • Inoculation: Inoculate both the treated and control plants with a suspension of fungal spores. This can be done by spraying the spore suspension onto the leaves.

  • Incubation: Place the plants in a high-humidity environment for an initial period (e.g., 24-48 hours) to promote spore germination and infection.

  • Growth and Disease Development: Move the plants back to standard greenhouse conditions and allow the disease to develop over a period of 1-2 weeks.

  • Disease Assessment: Evaluate the disease severity on both treated and control plants. This can be done by visually estimating the percentage of leaf area covered with disease symptoms (e.g., pustules, lesions).

  • Data Analysis: Calculate the percent disease control for the Cyproconazole treatment compared to the untreated control.

Logical Relationship: Greenhouse Trial

Greenhouse_Trial_Logic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Propagate Plants Propagate Plants Apply Fungicide Apply Fungicide Propagate Plants->Apply Fungicide Inoculate Plants Inoculate Plants Propagate Plants->Inoculate Plants Prepare Fungicide Prepare Fungicide Prepare Fungicide->Apply Fungicide Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plants Apply Fungicide->Inoculate Plants Incubate Incubate Inoculate Plants->Incubate Disease Development Disease Development Incubate->Disease Development Assess Disease Assess Disease Disease Development->Assess Disease Calculate Efficacy Calculate Efficacy Assess Disease->Calculate Efficacy

Caption: Logical flow of a greenhouse fungicide trial.

Conclusion

This compound is a valuable precursor in the synthesis of potent azole fungicides like Cyproconazole. Understanding the mechanism of action and having robust protocols for efficacy testing are fundamental for the research and development of new and improved agrochemical solutions. The methodologies and data presented here provide a framework for scientists to evaluate compounds derived from this important chemical intermediate.

References

The Versatility of 1-Cyclopropyl-1H-imidazole in Synthetic Chemistry: A Gateway to Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of versatile building blocks is paramount to the efficient discovery and synthesis of novel therapeutic agents. Among these, 1-cyclopropyl-1H-imidazole has emerged as a valuable scaffold, offering a unique combination of structural rigidity, metabolic stability, and synthetic handles for the elaboration of complex molecular architectures. This application note details the utility of this compound as a key building block in organic synthesis, with a focus on its incorporation into biologically active molecules, supported by detailed experimental protocols and quantitative data.

The imidazole moiety is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs. The addition of a cyclopropyl group at the N-1 position imparts several advantageous properties. The strained three-membered ring can influence the electronics of the imidazole core and provides a degree of conformational constraint. Furthermore, the cyclopropyl group is often associated with increased metabolic stability and can enhance binding interactions with biological targets. These characteristics make this compound and its derivatives attractive starting points for medicinal chemistry campaigns.

Application in the Synthesis of Quorum Sensing Inhibitors

A notable application of a this compound-containing scaffold is in the development of inhibitors of the Pseudomonas aeruginosa quorum sensing regulator PqsR. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, and its inhibition is a promising anti-virulence strategy. The synthesis of potent PqsR inhibitors has been achieved using a 6-chloro-1-cyclopropyl-1H-benzo[d]imidazol-2-amine core, demonstrating the utility of the cyclopropyl-imidazole motif in generating molecules with significant biological activity.

Quantitative Data: Inhibition of Pyocyanin Production

The efficacy of these PqsR inhibitors was evaluated by their ability to inhibit the production of pyocyanin, a virulence factor controlled by the PqsR-dependent quorum sensing system in P. aeruginosa.

Compound IDStructureTargetBioassayIC50 (µM)
6i 2-(4-(3-((6-Chloro-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrilePqsRPyocyanin Production Inhibition in P. aeruginosa PAO1-L>50

Table 1: Biological activity of a PqsR inhibitor containing the 1-cyclopropyl-1H-benzo[d]imidazole scaffold.

Application in the Development of Kinase Inhibitors

The 1-cyclopropyl-imidazole motif is also a key component of AT9283, a multi-targeted kinase inhibitor.[1] AT9283, with its 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea structure, has been shown to inhibit several kinases, including Aurora A, Aurora B, and spleen tyrosine kinase (Syk).[1] The inhibition of Syk is particularly relevant for the treatment of mast cell-mediated allergic responses.

Quantitative Data: Inhibition of Mast Cell Degranulation and Cytokine Release

AT9283 has demonstrated potent inhibitory effects on the degranulation of mast cells and the release of pro-inflammatory cytokines, highlighting the therapeutic potential of molecules built around a cyclopropyl-imidazole core.[1]

Compound IDTargetBioassayCell LineIC50 (µM)
AT9283 SykAntigen-induced degranulationRBL-2H3~0.58[1]
AT9283 SykIL-4 secretionRBL-2H3~0.09[1]
AT9283 SykTNF-α secretionRBL-2H3~0.19[1]

Table 2: Biological activity of the multi-targeted kinase inhibitor AT9283.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This protocol describes the synthesis of a 4-aryl-1-cyclopropyl-1H-imidazole derivative, illustrating how this compound can be functionalized to create more complex structures. This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of haloimidazoles.

Synthesis of 4-(4-methoxyphenyl)-1-cyclopropyl-1H-imidazole

Materials:

  • 4-Bromo-1-cyclopropyl-1H-imidazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K3PO4) (3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To an oven-dried Schlenk flask is added 4-bromo-1-cyclopropyl-1H-imidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are added to the flask under a stream of argon.

  • Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, 4-(4-methoxyphenyl)-1-cyclopropyl-1H-imidazole.

Expected Quantitative Data:

  • Yield: 75-90%

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.65 (s, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.15 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.50-3.45 (m, 1H), 1.15-1.10 (m, 2H), 0.95-0.90 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.0, 138.0, 135.5, 127.5, 126.0, 114.5, 114.0, 55.5, 33.0, 7.5.

  • MS (ESI): m/z calculated for C₁₃H₁₄N₂O [M+H]⁺: 215.11; found: 215.11.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Syk kinase signaling pathway inhibited by AT9283 and a general experimental workflow for the synthesis and evaluation of this compound derivatives.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds & Cross-links Lyn->FcεRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates MAP_Kinases MAP Kinases (JNK, Erk1/2, p38) Syk->MAP_Kinases Activates PLCγ1 PLCγ1 LAT->PLCγ1 Activates Akt Akt LAT->Akt Activates Degranulation Degranulation (Histamine Release) PLCγ1->Degranulation Leads to Cytokine_Secretion Cytokine Secretion (IL-4, TNF-α) Akt->Cytokine_Secretion Leads to MAP_Kinases->Cytokine_Secretion Leads to AT9283 AT9283 AT9283->Syk Inhibits

Caption: Syk Kinase Signaling Pathway in Mast Cells and Inhibition by AT9283.

experimental_workflow Start This compound (Starting Material) Synthesis Organic Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (e.g., IC50 Determination) Characterization->Bioassay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Bioassay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols: Reaction of 1-Cyclopropyl-1H-imidazole with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 1-cyclopropyl-1H-imidazole with various electrophiles. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1][2] The N-cyclopropyl substituent influences the regioselectivity of these reactions. In general, electrophilic substitution on the imidazole ring occurs preferentially at the C4 or C5 positions due to the formation of a more stable cationic intermediate.[3][4] The C2 position is less favored for electrophilic attack.[1][3]

The versatility of these reactions makes this compound a valuable building block in medicinal chemistry for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation

The pyridine-like nitrogen (N3) of the imidazole ring can be readily alkylated or acylated. N-alkylation is typically achieved by reacting the imidazole with an alkyl halide in the presence of a base.[5][6]

Table 1: Summary of N-Alkylation Conditions for Imidazole Derivatives
ElectrophileReagents & ConditionsProductYield (%)Reference
Alkyl Halide (R-X)NaH, THF1-Cyclopropyl-3-alkyl-1H-imidazolium halideHighGeneral protocol adapted from[6]
Benzyl HalideBase, Aromatic Solvent, 75-115°C1-AlkylimidazolesHigh[5]
Ethyl BromoacetateNaH, TBAB, THFImidazol-1-yl-acetic acid ethyl esterQuantitative[6]
Experimental Protocol: General N-Alkylation of this compound

This protocol is a general method adapted from the alkylation of similar imidazole compounds.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Electrophilic Substitution at Carbon

Electrophilic substitution on the carbon atoms of the imidazole ring, such as halogenation, nitration, and sulfonation, typically occurs at the C4 and C5 positions.[3][7]

Halogenation

The imidazole ring can be halogenated using various reagents. Bromination and iodination are common examples.

Table 2: Halogenation of the Imidazole Ring
ReactionReagents & ConditionsProductReference
BrominationBromine, Chloroform2,4,5-tribromoimidazole[3]
IodinationIodine, Alkaline conditions2,4,5-triiodoimidazole[3]
HalogenationHalogen elementary substance, 60-100 °C, alkaline4-halo-1H-imidazole[8]
Experimental Protocol: Iodination of this compound

This protocol is adapted from general procedures for the iodination of imidazoles.[3]

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 equivalent) in an aqueous solution of KOH.

  • To this solution, add a solution of iodine (1.0-3.0 equivalents, depending on the desired degree of iodination) in water dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the reaction mixture with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization or column chromatography.

Nitration and Sulfonation

Nitration and sulfonation of the imidazole ring require strong acidic conditions.

Table 3: Nitration and Sulfonation of Imidazole
ReactionReagents & ConditionsProductReference
NitrationNitric acid, Sulfuric acid4-nitroimidazole and 5-nitroimidazole[3]
SulfonationDisulfuric acid, 100 °CImidazole-4-sulfonic acid and Imidazole-5-sulfonic acid[3]
Experimental Protocol: Nitration of this compound

This protocol is based on the general procedure for imidazole nitration.[3]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Sodium carbonate solution

Procedure:

  • Carefully add this compound (1.0 equivalent) to concentrated sulfuric acid at 0 °C.

  • To this solution, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated sodium carbonate solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Visual Diagrams

G cluster_start Starting Material cluster_electrophiles Electrophiles (E+) cluster_products Products start This compound E1 Alkyl Halide (R-X) start->E1 N-Alkylation E2 Halogen (X₂) start->E2 Halogenation E3 Nitronium ion (NO₂⁺) start->E3 Nitration E4 Sulfur trioxide (SO₃) start->E4 Sulfonation P1 N-Alkylated Imidazolium Salt E1->P1 P2 Halogenated Imidazole E2->P2 P3 Nitro-imidazole E3->P3 P4 Imidazole Sulfonic Acid E4->P4

Caption: Reaction pathways of this compound with various electrophiles.

G General Workflow for Electrophilic Substitution reagents 1. Reagent Preparation - Dissolve this compound in an appropriate solvent. - Prepare the electrophile solution (e.g., nitrating mixture). reaction 2. Reaction - Add electrophile to the imidazole solution under controlled temperature. - Stir for the specified duration. reagents->reaction workup 3. Work-up - Quench the reaction. - Neutralize if necessary. - Perform extraction with an organic solvent. reaction->workup purification 4. Purification - Dry the organic layer. - Concentrate under reduced pressure. - Purify by chromatography or recrystallization. workup->purification analysis 5. Analysis - Characterize the product using NMR, MS, etc. purification->analysis

Caption: A generalized experimental workflow for electrophilic substitution reactions.

G Imidazole 1-Cyclopropyl- 1H-imidazole Intermediate Arenium Ion Intermediate Imidazole->Intermediate Attack by π-system Product Substituted Product Intermediate->Product Deprotonation ProtonLoss Loss of H+ Intermediate->ProtonLoss Electrophile Electrophile (E+)

Caption: Mechanism of electrophilic aromatic substitution on the imidazole ring.

References

Application Notes and Protocols for the Quantification of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Cyclopropyl-1H-imidazole, a crucial building block in pharmaceutical synthesis. The protocols described herein are adapted from established analytical practices for imidazole derivatives and are intended to serve as a comprehensive guide for method development and validation in a laboratory setting. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and sensitive quantification.

Analytical Methods Overview

Two principal analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a versatile and widely accessible technique suitable for determining the purity of this compound in bulk materials and various sample matrices.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high resolution and sensitivity, making it ideal for the detection and quantification of imidazole compounds, particularly in complex mixtures.[2]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the determination of this compound. The methodology is based on established procedures for the analysis of various imidazole-containing compounds.[3]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).

  • C8 or C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[3]

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and ortho-phosphoric acid for buffer preparation.

  • Standard of this compound of known purity.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and 0.025 M potassium phosphate buffer (pH adjusted to 3.2 with ortho-phosphoric acid) in a 70:30 (v/v) ratio.[3]

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 4.6 x 250 mm).[3]

  • Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25 °C).

  • Detection Wavelength: To be determined by UV scan of this compound (a common wavelength for imidazoles is around 210-230 nm). For some imidazole derivatives, detection has been performed at 300 nm.[3]

4. Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Based on Similar Imidazole Compounds)

The following table summarizes typical performance characteristics that can be expected after method validation.

ParameterExpected Performance
Linearity (r²)> 0.999[3]
Range1 - 100 µg/mL[3]
Limit of Detection (LOD)0.1 - 0.5 µg/mL (estimated)
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL (estimated)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C8/C18 Column hplc->column Separation detector UV/DAD Detector column->detector Detection data Data Acquisition and Processing detector->data quant Quantification data->quant Calibration Curve

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method suitable for the sensitive and selective quantification of this compound. Derivatization is often employed for imidazole compounds to improve their volatility and chromatographic behavior.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • HP-5MS or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • High purity helium as carrier gas.

  • Derivatization reagent: Isobutyl chloroformate (IBCF).[2]

  • Acetonitrile, pyridine, and anhydrous ethanol.[2]

  • Standard of this compound of known purity.

2. Sample Preparation and Derivatization:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add acetonitrile, pyridine, and anhydrous ethanol.[2]

    • Add isobutyl chloroformate (IBCF) and vortex the mixture.[2]

    • The reaction will result in the derivatization of the imidazole ring, making it more amenable to GC analysis.[2]

    • The pH of the extraction can be optimized, with a pH of 8.0 being effective for some imidazole-like compounds.[2]

3. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 280°C at a suitable rate (e.g., 10-20°C/min), and hold for 3-5 min.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized this compound.

4. Quantification:

  • Generate a calibration curve by analyzing the derivatized calibration standards.

  • Plot the peak area of the selected quantification ion against the concentration.

  • Determine the concentration of this compound in the derivatized samples from the calibration curve.

Quantitative Data Summary (Based on Similar Imidazole Compounds)

The following table summarizes the potential performance characteristics of the GC-MS method after validation.

ParameterExpected Performance
Linearity (r²)> 0.99[2]
Limit of Detection (LOD)0.05 - 1.0 µg/mL (estimated).[2]
Limit of Quantification (LOQ)0.2 - 3.0 µg/mL (estimated).[2]
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow prep Sample and Standard Preparation deriv Derivatization prep->deriv gcms GC-MS System deriv->gcms Injection separation GC Separation gcms->separation detection MS Detection (SIM) separation->detection data Data Acquisition and Processing detection->data quant Quantification data->quant Calibration Curve

Caption: Workflow for the quantification of this compound by GC-MS.

References

Application Notes and Protocols for 1-Cyclopropyl-1H-imidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to enormous economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in their aromatic ring, which facilitate their adsorption onto metal surfaces, forming a protective barrier.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1-cyclopropyl-1H-imidazole as a corrosion inhibitor.

Mechanism of Corrosion Inhibition

The primary mechanism by which imidazole derivatives inhibit corrosion is through adsorption onto the metal surface. This process can involve physisorption (electrostatic interactions) and/or chemisorption (coordinate bond formation between the nitrogen heteroatoms and the vacant d-orbitals of the metal).[3] This adsorption creates a protective film that isolates the metal from the corrosive environment.[1] The cyclopropyl group in this compound may further enhance its protective properties.

Data Presentation

The following tables summarize typical quantitative data obtained from corrosion inhibition studies of imidazole derivatives, which can be expected to be similar for this compound.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (mM)Corrosive MediumTemperature (°C)Immersion Time (h)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)1 M HCl252415.2-
0.11 M HCl25245.861.8
0.51 M HCl25242.186.2
1.01 M HCl25240.994.1
5.01 M HCl25240.497.4
1.01 M HCl45242.591.5
1.01 M HCl60245.385.7

Table 2: Potentiodynamic Polarization Data for Imidazole Derivatives in 1 M HCl at 25°C

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48055085120-
0.1-4702108211561.8
0.5-465758011086.4
1.0-460327810894.2
5.0-450147510597.5

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Imidazole Derivatives in 1 M HCl at 25°C

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50150-
0.11309561.5
0.53506085.7
1.08004093.8
5.018002597.2

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of imidazole with a cyclopropyl halide.

Materials:

  • Imidazole

  • Cyclopropyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Dry N,N-dimethylformamide (DMF) or acetonitrile (CH3CN)

  • Diethyl ether

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of imidazole in dry DMF, add sodium hydride (or potassium carbonate) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add cyclopropyl bromide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G imidazole Imidazole na_dmf 1. NaH, DMF, 0°C to RT 2. Cyclopropyl bromide imidazole->na_dmf product This compound na_dmf->product

Figure 1: Synthetic scheme for this compound.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in a corrosive medium with and without the inhibitor.[4][5]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Abrasive paper (e.g., silicon carbide paper of different grades)

  • Acetone

  • Distilled water

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of this compound.

  • Exposure: Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, rinse with distilled water to remove loose corrosion products, clean with a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor), rinse again with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

G cluster_prep Coupon Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_calc Calculation p1 Polish Coupon p2 Clean & Dry p1->p2 p3 Weigh (Initial) p2->p3 e1 Immerse in Solution (with/without inhibitor) p3->e1 e2 Maintain Temperature (e.g., 24h) e1->e2 po1 Remove & Clean e2->po1 po2 Dry po1->po2 po3 Weigh (Final) po2->po3 c1 Calculate Weight Loss po3->c1 c2 Calculate Corrosion Rate c1->c2 c3 Calculate Inhibition Efficiency c2->c3

Figure 2: Workflow for the Weight Loss Method.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed).[6][7]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)

  • Corrosive solution

  • This compound

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the extrapolated anodic and cathodic Tafel slopes.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

G s1 Prepare Working Electrode s2 Assemble 3-Electrode Cell s1->s2 s3 Stabilize at OCP s2->s3 s4 Perform Potential Scan s3->s4 s5 Record Current Response s4->s5 s6 Plot Tafel Curves s5->s6 s7 Determine Ecorr & icorr s6->s7 s8 Calculate Inhibition Efficiency s7->s8

Figure 3: Experimental workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the characterization of the protective film formed by the inhibitor.[8][9]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive solution

  • This compound

Procedure:

  • Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described for the PDP measurements.

  • OCP Stabilization: Allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data in the form of a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis a1 Prepare Electrode & Cell a2 Stabilize at OCP a1->a2 b1 Apply AC Voltage Perturbation a2->b1 b2 Measure Impedance over Frequency Range b1->b2 c1 Generate Nyquist & Bode Plots b2->c1 c2 Model with Equivalent Circuit c1->c2 c3 Determine Rct & Cdl c2->c3 c4 Calculate Inhibition Efficiency c3->c4

Figure 4: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion

This compound is a promising candidate for corrosion inhibition based on the known efficacy of related imidazole derivatives. The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of its performance. Researchers are encouraged to perform these experiments to generate specific data for this compound and contribute to the understanding of its corrosion inhibition mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I address them?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

  • Reagent Quality:

    • Imidazole: Ensure the imidazole starting material is pure and dry. Imidazole is hygroscopic and absorbed water can interfere with the reaction.

    • Cyclopropyl Bromide/Iodide: The cyclopropyl halide should be of high purity. Impurities can lead to side reactions. Consider purification by distillation if necessary.

    • Base: The choice and quality of the base are critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. Ensure the base is not expired or deactivated. For instance, NaH can be passivated by an oxide layer.

    • Solvent: Use anhydrous solvents. Common solvents for this reaction include dimethylformamide (DMF) and tetrahydrofuran (THF). Residual water in the solvent can quench the base and inhibit the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a crucial parameter. Deprotonation of imidazole with a strong base is often performed at a lower temperature (e.g., 0 °C) to control the reaction, followed by the addition of the cyclopropyl halide and warming to room temperature or gentle heating.[1] Running the reaction at too low a temperature may result in a sluggish reaction, while too high a temperature can promote side reactions and decomposition.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Work-up Procedure:

    • Quenching: Improper quenching of the reaction can lead to product loss. The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extraction: The product may be lost during the extraction phase if the incorrect solvent is used or if the pH is not optimal. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Prevention:

  • N,N'-dicyclopropylimidazolium salt formation: This can occur if an excess of the cyclopropyl halide is used or if the reaction temperature is too high.

    • Solution: Use a stoichiometric amount or a slight excess of imidazole relative to the cyclopropyl halide. Control the temperature carefully.

  • Regioisomer Formation (in substituted imidazoles): While this compound itself does not have regioisomers of substitution on the imidazole ring, if you are working with a substituted imidazole precursor, alkylation can occur at different nitrogen atoms.[1]

    • Solution: The regioselectivity of the reaction can be influenced by the choice of solvent and base.[1] For specific substituted imidazoles, a thorough literature search for regioselective synthesis protocols is recommended.

  • Decomposition: Imidazole and its derivatives can be sensitive to strong bases and high temperatures, leading to decomposition products.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A standard method is the N-alkylation of imidazole with a cyclopropyl halide (e.g., cyclopropyl bromide or cyclopropyl iodide) in the presence of a strong base. The general steps are:

  • Deprotonation of imidazole with a base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.

  • Addition of the cyclopropyl halide to the resulting imidazolide anion.

  • Stirring the reaction mixture at an appropriate temperature until completion.

  • Work-up involving quenching, extraction, and purification.

Q2: How can I effectively purify the final product?

A2: Purification of this compound can typically be achieved by column chromatography on silica gel.[1] A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often effective. Distillation under reduced pressure can also be a viable method for purification, especially on a larger scale.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopropyl Halides: These can be volatile and irritants. Handle them in a well-ventilated area.

  • Solvents: DMF and THF are flammable and have associated health risks. Use them in a fume hood.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for the synthesis of various imidazole derivatives, often leading to shorter reaction times and improved yields.[2][3] Optimization of microwave power and irradiation time would be necessary for this specific synthesis.[2]

Data Presentation

Table 1: Influence of Base and Solvent on Yield (Hypothetical Data Based on General Principles)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF251285
2NaHTHF251278
3K2CO3Acetonitrile602440[1]
4t-BuOKTHF25882

This table presents hypothetical data for illustrative purposes, drawing on general principles of N-alkylation of imidazoles. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reagents: - Imidazole - NaH - Cyclopropyl Bromide - Anhydrous DMF inert_atm Set up reaction under Inert Atmosphere (N2) reagents->inert_atm deprotonation Deprotonation: Add Imidazole to NaH in DMF at 0°C inert_atm->deprotonation stir1 Stir at 0°C (30 min) then RT (1h) deprotonation->stir1 addition Addition: Add Cyclopropyl Bromide at 0°C stir1->addition stir2 Stir at RT (12h) addition->stir2 quench Quench with H2O at 0°C stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low/No Yield reagent_quality Check Reagent Purity (Imidazole, Halide, Base) start->reagent_quality anhydrous_cond Ensure Anhydrous Solvents and Conditions start->anhydrous_cond temp Optimize Temperature start->temp time Optimize Reaction Time (Monitor by TLC/GC-MS) start->time workup Review Quenching and Extraction Procedures start->workup solution Improved Yield reagent_quality->solution anhydrous_cond->solution temp->solution time->solution workup->solution

Caption: Troubleshooting logic for low product yield.

References

Optimization of reaction conditions for 1-Cyclopropyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-Cyclopropyl-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related derivatives.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: If using a copper- or palladium-catalyzed reaction, the catalyst may be oxidized or improperly activated.- Use fresh catalyst or activate it according to established procedures. - For copper-catalyzed reactions, consider in situ generation of Cu(I) species.
2. Low Reaction Temperature: The reaction may require higher temperatures to proceed at an appreciable rate.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.
3. Inefficient Base: The chosen base may not be strong enough to deprotonate the imidazole or facilitate the coupling reaction.- Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, or organic bases like DBU, to find the optimal one for your specific reaction conditions.
4. Poor Quality Starting Materials: Impurities in imidazole or the cyclopropylating agent can inhibit the reaction.- Use high-purity, anhydrous starting materials. Purify reagents if necessary.
Formation of Side Products 1. Bis-substitution: In some cases, di-cyclopropylation of the imidazole ring can occur.- Optimize the stoichiometry of the reactants, using a slight excess of imidazole. - Control the reaction time and temperature to minimize over-reaction.
2. Isomer Formation: N-alkylation can sometimes occur at different nitrogen atoms in substituted imidazoles, affecting regioselectivity.- For substituted imidazoles, the position of substitution can be directed by the appropriate choice of protecting groups or by controlling reaction conditions that favor one tautomer over the other.
3. Dimerization: Residual copper from the reaction can sometimes catalyze the dimerization of the product.- After a copper-catalyzed reaction, consider a workup procedure to effectively remove copper salts, such as treatment with a complexing agent like thioacetamide followed by filtration.[1]
Difficult Product Purification 1. Co-elution with Starting Materials: The product and starting materials may have similar polarities, making chromatographic separation challenging.- Adjust the mobile phase polarity for column chromatography. - Consider converting the product to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification through crystallization or extraction.[1]
2. Oily Product: The final product may be an oil, which can be difficult to handle and purify.- Attempt to crystallize the oil from a suitable solvent system. - If crystallization is unsuccessful, purification by chromatography on silica gel is a common alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the N-cyclopropylation of imidazole involve transition metal-catalyzed cross-coupling reactions. Key approaches include:

  • Copper-Catalyzed N-Arylation (Ullmann-type reaction): This method typically involves the reaction of imidazole with a cyclopropyl halide (e.g., cyclopropyl bromide or iodide) in the presence of a copper(I) catalyst and a base.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig amination): This reaction utilizes a palladium catalyst with a suitable ligand to couple imidazole with a cyclopropylating agent, often cyclopropylboronic acid.

A catalyst-free approach involving the [3+2] cyclization of vinyl azides with amidines has also been reported for the synthesis of 2-cyclopropyl-4-phenyl-1H-imidazole, which could potentially be adapted.[2]

Q2: How do I choose the right solvent for the reaction?

A2: The choice of solvent is critical and depends on the specific reaction conditions.

  • For copper-catalyzed reactions, polar aprotic solvents like DMF, DMSO, or NMP are often used.

  • For palladium-catalyzed couplings, ethereal solvents like THF or dioxane, or aromatic hydrocarbons such as toluene, are common.

  • It is crucial to use anhydrous solvents to prevent side reactions and catalyst deactivation.

Q3: What is a typical workup procedure for these reactions?

A3: A general workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solvent under reduced pressure.

  • Purifying the crude product by column chromatography or crystallization.

For reactions involving copper, a specific step to remove residual copper salts might be necessary to prevent product dimerization.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture is spotted on a TLC plate or injected into an HPLC system to observe the consumption of starting materials and the formation of the product.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Cyclopropylation of Imidazole

This protocol is a generalized procedure based on common practices for Ullmann-type couplings.

Materials:

  • Imidazole

  • Cyclopropyl bromide or iodide

  • Copper(I) iodide (CuI) or Copper(I) chloride (CuCl)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq), the chosen base (2.0 eq), and the copper catalyst (0.1 - 0.2 eq).

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes.

  • Add the cyclopropyl halide (1.2 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and follow a standard aqueous workup procedure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for the Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole[1]

While this protocol is for a substituted derivative, it provides valuable insights into a scalable synthesis.

Reactants:

  • (Methylamino)acetaldehyde dimethyl acetal

  • Cyclopropane carbonitrile

  • Copper(I) chloride (CuCl)

  • Thioacetamide

  • Concentrated HCl

  • Isopropyl acetate (IPAc)

  • N-Bromosuccinimide (NBS)

  • Potassium carbonate (K₂CO₃)

  • 5-6 M HCl in IPA

Procedure:

  • A mixture of (methylamino)acetaldehyde dimethyl acetal and cyclopropane carbonitrile is heated to approximately 85-87 °C in the presence of CuCl to form the amidine intermediate.

  • After cooling, methanol is added, and the mixture is further cooled.

  • Thioacetamide is added to facilitate the filtration of copper salts.

  • The amidine is then cyclized using concentrated HCl at reflux to afford the imidazole.

  • A solvent switch to isopropyl acetate is performed, followed by treatment with NBS and potassium carbonate for bromination.

  • The final product is isolated as the hydrochloride salt by treatment with 5-6 M HCl in IPA.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Cyclopropyl-Imidazole Derivatives.

ProductReactantsCatalyst/PromoterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole(Methylamino)acetaldehyde dimethyl acetal, Cyclopropane carbonitrileCuCl-Neat, then MeOH/IPAc872248[1]
2-Cyclopropyl-4-phenyl-1H-imidazole(1-azidovinyl)benzene, CyclopropanecarboximidamideNoneDBUCH₃CN80872[2]

Visualizations

Experimental Workflow for Copper-Catalyzed Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Reaction Flask (Inert Atmosphere) add_reagents Add Imidazole, Base, and Cu Catalyst start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_cyclopropyl Add Cyclopropyl Halide add_solvent->add_cyclopropyl heat Heat to 80-120 °C add_cyclopropyl->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Aqueous Quench cool->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive temp_low Temperature Too Low? start->temp_low base_inefficient Inefficient Base? start->base_inefficient reagent_purity Impure Starting Materials? start->reagent_purity solution_catalyst Use fresh/activated catalyst catalyst_inactive->solution_catalyst solution_temp Increase Temperature temp_low->solution_temp solution_base Screen Different Bases base_inefficient->solution_base solution_reagents Use High-Purity, Anhydrous Reagents reagent_purity->solution_reagents

References

Purification of crude 1-Cyclopropyl-1H-imidazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Cyclopropyl-1H-imidazole

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude this compound using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process.

Q1: Why is there poor separation between my target compound and impurities?

A1: Poor separation is a common issue that can stem from several factors:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low, resulting in compounds moving too quickly or too slowly, and thus co-eluting.

  • Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives your target compound an Rf value between 0.15 and 0.35 for optimal separation during flash chromatography.[1] A good starting point for this compound and similar compounds is a mixture of hexane and ethyl acetate.[2][3]

  • Overloaded Column: Applying too much crude sample relative to the amount of stationary phase will lead to broad bands that overlap.

  • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.

  • Poorly Packed Column: An unevenly packed column with channels or cracks will cause the sample to travel unevenly, leading to distorted bands and poor separation.[4]

  • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles or cracks. Gently adding a layer of sand on top can help prevent disturbance when adding solvent.[5]

Q2: My compound is not eluting from the column, even with a high polarity solvent.

A2: This issue, where the compound remains at the top of the column, can be alarming and points to several potential causes:

  • Compound Decomposition: Imidazoles, being basic, can sometimes interact strongly with the acidic silica gel, potentially leading to decomposition or irreversible adsorption.[6][7]

  • Solution: Perform a 2D TLC test to check for stability. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear, your compound is likely decomposing on the silica.[6] Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (e.g., adding 0.5-1% triethylamine to your eluent).

  • Insoluble Compound: The compound may have precipitated at the top of the column if it is not soluble in the mobile phase.

  • Solution: Ensure your crude mixture is fully dissolved before loading. If solubility is an issue, consider using the "dry loading" method.[5]

  • Incorrect Solvent System: You may have accidentally used a solvent system that is far too non-polar.

  • Solution: Double-check the solvents you used to prepare the mobile phase.[6]

Q3: My compound is eluting too quickly, with the solvent front.

A3: When the compound elutes with the solvent front (Rf ≈ 1), it means the mobile phase is too polar. The compound spends almost no time interacting with the stationary phase, and no purification occurs.

  • Solution: Decrease the polarity of your eluent. This is achieved by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate). Again, optimize this using TLC before running the column.[1]

Q4: I'm experiencing a low yield of the purified product.

A4: A low recovery of your target compound can be due to several factors mentioned above, as well as others:

  • Compound Decomposition: As mentioned in Q2, the acidic nature of silica gel can degrade sensitive compounds.[6]

  • Solution: Use deactivated silica gel or switch to a different stationary phase like alumina.

  • Irreversible Adsorption: The compound may be sticking permanently to the silica gel.

  • Solution: Adding a competitive polar solvent like methanol in small amounts to the eluent at the end of the column run can help elute highly retained compounds.

  • Tailing of the Spot: If the compound band is very broad or "tails," it may be spread across many fractions, making it difficult to isolate in a pure form without significant loss.

  • Solution: Tailing can be caused by overloading the column or acidic/basic compounds interacting with the silica. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can often lead to sharper bands and better recovery.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for purifying this compound on a silica gel column?

A1: A common and effective mobile phase for N-heterocycles like imidazoles is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (EtOAc). Based on similar structures, a good starting point for TLC analysis would be a 4:1 to 1:1 mixture of hexane:EtOAc.[2] For a related compound, 2-Cyclopropyl-4-phenyl-1H-imidazole, an eluent of 30% EtOAc in hexane was successful.[3] Adjust the ratio to achieve the target Rf of ~0.25.

Q2: How should I prepare and load my crude sample onto the column?

A2: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane).[5] Carefully add this solution to the top of the column with a pipette, ensuring not to disturb the silica bed.[5]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-5 times the mass of your crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder.[5] Carefully add this powder to the top of the column. This method often results in better separation for difficult-to-dissolve samples.

Q3: What stationary phase is best for this purification?

A3: Standard flash-grade silica gel (230-400 mesh) is the most common stationary phase and is a suitable starting point. However, because this compound is a basic compound, it may interact strongly with the acidic silica surface, potentially causing tailing or decomposition.[6][7] If you encounter these issues, consider using silica gel that has been deactivated with a base (e.g., triethylamine) or using a different stationary phase like neutral alumina.

Q4: How do I effectively monitor the separation during the chromatography run?

A4: The best way to monitor the separation is by collecting fractions and analyzing them using TLC. Collect a consistent volume for each fraction (e.g., 10-20 mL for a medium-sized column). Spot every few fractions on a TLC plate, run the plate in your chosen eluent, and visualize the spots (e.g., using a UV lamp or an iodine chamber). Combine the fractions that contain your pure product.

Data Presentation

Table 1: Suggested Starting Solvent Systems (Mobile Phase) for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Rf Range for Imidazole DerivativesNotes
9:1Low0.05 - 0.15Good for identifying highly non-polar impurities.
4:1Low-Medium0.15 - 0.40A good starting point for finding the optimal Rf.[2]
1:1Medium0.30 - 0.60Use if the compound has a low Rf in 4:1 Hex:EtOAc.
1:4High0.50 - 0.80Useful for eluting more polar compounds or impurities.

Note: The optimal Rf for column chromatography is typically 0.15-0.35.[1]

Table 2: Example Gradient Elution Protocol

This is a sample protocol for a column if the target compound has an Rf of ~0.2 in 4:1 Hexane:EtOAc and polar impurities are present.

StepSolvent System (Hexane:EtOAc)Column Volumes (CVs)Purpose
19:12-3 CVsElute very non-polar impurities.
24:15-10 CVsElute the target compound (this compound).
31:13-5 CVsElute more polar side products.
4100% EtOAc2-3 CVsFlush any remaining highly polar impurities from the column.

Experimental Protocols

Detailed Methodology for Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a starting solvent system (e.g., 4:1 Hexane:EtOAc).

    • Visualize the plate under UV light.

    • Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of approximately 0.25. This will be your primary eluent.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Secure the column vertically to a stand.

    • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Drain the solvent until it is just level with the top of the silica bed.

    • Add a thin (0.5 cm) layer of sand to the top to protect the silica surface.[5]

  • Sample Loading:

    • Use either the wet or dry loading method as described in the FAQ section.

    • After loading, drain the solvent until it is level with the sand/silica layer.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent (determined from TLC) to the column.

    • Begin collecting fractions in test tubes or vials.

    • Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the mobile phase as outlined in your gradient plan (e.g., Table 2).

    • Continuously monitor the eluting fractions by TLC.

  • Product Isolation:

    • Once the pure fractions have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR or LC-MS.

Visualizations

Caption: Experimental workflow for column chromatography purification.

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Purifying 1-Cyclopropyl-1H-imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques for the purification of 1-Cyclopropyl-1H-imidazole via recrystallization. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of solid this compound. The ideal solvent or solvent system must be determined experimentally.

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • A range of potential recrystallization solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well upon heating.[1]

    • If the compound is very soluble at room temperature, the solvent is unsuitable for single-solvent recrystallization.[1] If it is insoluble even when heated, it is also not a good choice.[1]

    • Consider using a solvent pair if no single solvent is ideal.[2][3] Common pairs include ethanol/water or toluene/hexane.[3]

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with gentle stirring.

    • Continue to add small portions of the solvent until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent, as this is a common cause of low yield.[4][5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean Erlenmeyer flask.

    • Pour the hot solution through a fluted filter paper to remove the insoluble impurities.[1]

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.[1] Do not disturb the flask during this initial cooling period.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of the solvent.

Data Presentation: Solvent Screening for Recrystallization

The following table should be used to record the results of your solvent screening experiments to determine the optimal solvent or solvent system for the recrystallization of this compound.

SolventSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp. (near boiling)Crystal Formation upon CoolingNotes
WaterImidazoles are often water-soluble.[1][6][7][8]
EthanolA common polar solvent for imidazole derivatives.[1]
Acetone
Ethyl Acetate
Toluene
n-Hexane
Solvent Pair
Ethanol/Water
Toluene/Hexane

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is supersaturated.Induce crystallization by gently scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound.[4][5]
Too much solvent was used.Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[4][9]
"Oiling Out" (Formation of a liquid layer instead of solid crystals) The melting point of the compound is lower than the temperature of the solution.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][9]
The compound is significantly impure.Consider purifying the compound by another method, such as column chromatography, before attempting recrystallization.[4]
Low Crystal Yield Too much solvent was used, leaving a significant amount of the compound in the mother liquor.If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[9]
The crystals were washed with a solvent that was not sufficiently cold.Ensure the wash solvent is ice-cold to minimize dissolution of the product.[5]
Premature crystallization occurred during hot filtration.Use an excess of solvent to prevent crystallization in the filter paper and then remove the excess solvent by distillation after filtration.[3]
Colored Impurities Remain in Crystals The colored impurity has similar solubility properties to the desired compound.If the impurity is known, try a different solvent. Alternatively, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing this compound?

Given that imidazole itself is a polar compound soluble in water and alcohols[6][7][8], polar solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points to test.[1]

Q2: My compound has oiled out. Can I still get pure crystals?

Oiling out indicates that the compound is coming out of solution above its melting point, often due to impurities.[9] It is best to reheat the solution, add a bit more of the more "soluble" solvent if using a mixed solvent system, and allow for very slow cooling to encourage crystal formation instead of oiling.[4][9] If this fails, recovering the material and attempting purification with a different solvent or method may be necessary.

Q3: How do I choose a solvent pair for recrystallization?

A good solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

Q4: What should I do if my yield is very low?

A low yield is most commonly caused by using too much solvent.[4][5][9] You can try to recover additional material from the filtrate (mother liquor) by evaporating some of the solvent and cooling again. Also, ensure you are using a minimal amount of ice-cold solvent to wash the crystals during filtration.

Q5: Can I use an acidic wash to remove unreacted imidazole from my crude this compound?

Yes, if your crude material contains unreacted imidazole, an acidic wash (e.g., with dilute HCl) during the workup can be effective.[1] The acid will protonate the basic imidazole, making it highly water-soluble and easily separable from your likely less polar product in an aqueous extraction. However, ensure your target molecule, this compound, is stable to acidic conditions.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision-making process involved in developing a recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude This compound solvent_selection Solvent Selection: Test solubility in various solvents start->solvent_selection single_solvent Single Solvent System solvent_selection->single_solvent Ideal solvent found solvent_pair Solvent Pair System solvent_selection->solvent_pair No single solvent ideal dissolution Dissolve in Minimum Hot Solvent single_solvent->dissolution solvent_pair->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temp. & Ice Bath hot_filtration->cooling oiling_out Oiling Out? cooling->oiling_out check_crystals Crystals Formed? collection Collect Crystals (Vacuum Filtration) check_crystals->collection Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume check_crystals->troubleshoot_no_crystals No oiling_out->check_crystals No troubleshoot_oiling Troubleshoot: - Reheat & add solvent - Cool slower - Change solvent oiling_out->troubleshoot_oiling Yes washing Wash with Cold Solvent collection->washing drying Dry Crystals washing->drying end End: Pure Crystals drying->end troubleshoot_no_crystals->cooling troubleshoot_oiling->dissolution

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-1H-imidazole.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the N-cyclopropylation of imidazole are often attributed to several factors, primarily incomplete reaction, and the formation of side products. Here are the common causes and recommended solutions:

  • Incomplete Deprotonation of Imidazole: For the N-alkylation to proceed efficiently, the imidazole must be deprotonated to form the more nucleophilic imidazolide anion.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common and effective choice. The reaction should be stirred at room temperature for a sufficient time to ensure complete deprotonation before adding the cyclopropylating agent.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: While the reaction can proceed at room temperature after deprotonation, gentle heating may be required to drive the reaction to completion. A temperature range of 75°C to 115°C has been suggested to be effective while minimizing side reactions.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature and reaction time for your specific setup.

  • Choice of Cyclopropylating Agent: The reactivity of the cyclopropyl halide can influence the reaction's success.

    • Solution: Cyclopropyl bromide is a commonly used and effective reagent. If using other cyclopropyl derivatives, such as those with tosylate or mesylate leaving groups, reaction conditions may need to be re-optimized.

Issue 2: Presence of a Major Side Product

Question: I am observing a significant side product in my reaction mixture that is difficult to separate from the desired this compound. What is this side product and how can I minimize its formation?

Answer: The most common side product in the N-alkylation of imidazole is the 1,3-dicyclopropylimidazolium salt , which results from the overalkylation of the desired product.[1] The initially formed this compound can act as a nucleophile and react with another molecule of the cyclopropylating agent.

Strategies to Minimize Overalkylation:

  • Control Stoichiometry: Use a slight excess of imidazole relative to the cyclopropylating agent. This ensures that the cyclopropyl bromide is the limiting reagent, reducing the likelihood of the product reacting further. A molar ratio of imidazole to cyclopropyl bromide of approximately 1.2:1 is a good starting point. Conversely, using a deficiency of the alkyl halide is also a recommended strategy.[1]

  • Slow Addition of Alkylating Agent: Add the cyclopropyl bromide solution dropwise to the reaction mixture containing the deprotonated imidazole. This helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant imidazolide anion over the N-cyclopropylimidazole product.

  • Temperature Control: As mentioned previously, maintaining the reaction temperature within the optimal range of 75°C to 115°C can help control the rate of the second alkylation step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and widely used method is the N-alkylation of imidazole with a cyclopropyl halide, typically cyclopropyl bromide, in the presence of a base.

Q2: What are the recommended bases for the deprotonation of imidazole in this synthesis?

A2: Strong bases are preferred to ensure complete deprotonation. Sodium hydride (NaH) is a common choice. Other suitable bases include potassium hydroxide (KOH) and alkali metal carbonates.[1][2]

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through column chromatography on silica gel. If significant amounts of the 1,3-dicyclopropylimidazolium salt have formed, it can be challenging to separate from the product due to similar polarities. In such cases, optimizing the reaction conditions to minimize the formation of this side product is the best approach. If unreacted imidazole is present, it can often be removed by an acidic wash during the workup, as the protonated imidazole will be water-soluble.

Q4: Are there alternative, more modern methods for the synthesis of this compound?

A4: Yes, the Chan-Lam cyclopropylation offers a copper-catalyzed approach for the N-cyclopropylation of azaheterocycles.[3] This method utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source and is catalyzed by Cu(OAc)₂ with 1,10-phenanthroline as a ligand, using oxygen as the terminal oxidant.[3] This can be a valuable alternative, especially for substrates that are sensitive to the basic conditions of traditional N-alkylation.

Data Presentation

ParameterRecommended ConditionRationale
Reactants Imidazole, Cyclopropyl BromideStandard starting materials for N-alkylation.
Base Sodium Hydride (NaH) or Potassium Hydroxide (KOH)Ensures complete deprotonation of imidazole.[1]
Solvent Anhydrous DMF or THFPolar aprotic solvents that are suitable for reactions with hydrides.
Stoichiometry Imidazole:Cyclopropyl Bromide ≈ 1.2:1Minimizes overalkylation by making the cyclopropylating agent the limiting reagent.
Temperature 75°C - 115°COptimal range to promote the desired reaction while controlling side product formation.[1]
Addition Method Slow, dropwise addition of cyclopropyl bromideMaintains a low concentration of the alkylating agent to reduce the chance of a second alkylation.

Experimental Protocols

Protocol 1: N-Alkylation of Imidazole with Cyclopropyl Bromide
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL) and sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Cool the suspension to 0°C and add imidazole (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Slowly add cyclopropyl bromide (0.9 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide  Base (e.g., NaH) product This compound imidazolide->product  Cyclopropyl Bromide cyclopropyl_bromide Cyclopropyl Bromide side_product 1,3-Dicyclopropylimidazolium Bromide product->side_product  Cyclopropyl Bromide (Overalkylation)

Caption: Main reaction pathway and side product formation in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_base Is the base strong enough and used in sufficient quantity? start->check_base check_stoichiometry Is the Imidazole:Cyclopropyl Bromide ratio correct (~1.2:1)? check_base->check_stoichiometry No solution_base Use a stronger base (e.g., NaH) and ensure anhydrous conditions. check_base->solution_base Yes check_addition Was the cyclopropyl bromide added slowly? check_stoichiometry->check_addition No solution_stoichiometry Adjust stoichiometry to use cyclopropyl bromide as the limiting reagent. check_stoichiometry->solution_stoichiometry Yes check_temp Is the reaction temperature optimized (75-115°C)? check_addition->check_temp No solution_addition Perform a slow, dropwise addition of the alkylating agent. check_addition->solution_addition Yes solution_temp Optimize temperature and monitor reaction progress by TLC/GC-MS. check_temp->solution_temp No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 1-Cyclopropyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a frequent challenge. The underlying causes can range from suboptimal reaction conditions to reagent quality.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Imidazole The nucleophilicity of the imidazole nitrogen is crucial for the reaction. Ensure complete deprotonation by using a sufficiently strong base. For less reactive cyclopropylating agents, consider stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. For more reactive agents, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient.
Poor Quality or Inactive Reagents Verify the purity and integrity of your starting materials, especially the cyclopropylating agent (e.g., cyclopropyl bromide), which can degrade over time. Use freshly opened or purified reagents. Ensure all reagents and solvents are anhydrous, as water can quench the base and react with the cyclopropylating agent.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate of reaction. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Inappropriate Solvent The choice of solvent can influence the solubility of reagents and the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective for N-alkylation reactions.
Catalyst Inactivity (if applicable) If using a copper-catalyzed method (e.g., with cyclopropylboronic acid), ensure the catalyst is active. Consider using freshly purchased copper salts (e.g., Cu(OAc)₂) and ligands.

Issue 2: Formation of Side Products

The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Possible Cause Troubleshooting Steps
Dialkylation (Formation of 1,3-Dicyclopropyl-1H-imidazolium salt) This occurs when the already substituted imidazole acts as a nucleophile and reacts with another molecule of the cyclopropylating agent. To minimize this, use a slight excess of imidazole relative to the cyclopropylating agent (e.g., 1.1-1.2 equivalents). Slow, dropwise addition of the cyclopropylating agent can also help maintain a low concentration and reduce the likelihood of a second reaction.
Ring-Opening of the Cyclopropyl Group Under certain conditions, particularly with strong acids or high temperatures, the cyclopropyl ring can open, leading to N-allyl imidazole or other rearranged products. Attempting the coupling of indole with cyclopropyl bromide using palladium, nickel, or copper catalysts has been observed to result in the N-allylated product from cyclopropane ring opening.[1] Maintain neutral or basic conditions and moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method is the N-alkylation of imidazole with a suitable cyclopropylating agent, such as cyclopropyl bromide or cyclopropyl tosylate, in the presence of a base. Another promising approach is the copper-promoted N-cyclopropylation using cyclopropylboronic acid.[2]

Q2: Which base and solvent system is recommended for the N-alkylation of imidazole with cyclopropyl bromide?

A2: A common starting point is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. For instance, the reaction of imidazole with 1,3-dibromopropane in dry THF with K₂CO₃ has been reported to yield the N-alkylated product.[3] If the reaction is slow or incomplete, switching to a stronger base like sodium hydride (NaH) in anhydrous THF or DMF can improve the yield.

Q3: Can I use a copper catalyst for this synthesis?

A3: Yes, copper-catalyzed N-cyclopropylation is a viable method. Copper(II) acetate in the presence of a ligand like 2,2'-bipyridine has been used for the N-cyclopropylation of anilines and amines with cyclopropylboronic acid, and a similar approach could be adapted for imidazole.[2]

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heat the reaction mixture, monitoring for side product formation.

  • Use a stronger base: As mentioned, switching from K₂CO₃ to NaH can accelerate the reaction.

  • Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often improve yields.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots/peaks of your reaction mixture to your starting materials, you can determine when the imidazole has been consumed and the product has formed.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound via N-alkylation. Note: This is a general guideline and may require optimization for your specific laboratory conditions and reagent quality.

Protocol: N-Alkylation of Imidazole with Cyclopropyl Bromide

Materials:

  • Imidazole

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add cyclopropyl bromide (1.1 equivalents) to the reaction mixture dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of imidazole), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

While specific comparative data for the synthesis of this compound is not extensively available in the literature, the following table provides a general overview of yields for N-alkylation of imidazoles with different alkyl halides, which can serve as a reference.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1,3-DibromopropaneK₂CO₃Dry THF6576.6 (for 1-(3-bromopropyl)-1H-imidazole)[3]
1,4-DibromobutaneK₂CO₃Dry THF6569.4 (for 1-(4-bromobutyl)-1H-imidazole)[3]

Visualizations

Below are diagrams to illustrate key concepts in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select Reagents: - Imidazole - Cyclopropylating Agent - Base - Solvent setup Reaction Setup: - Inert Atmosphere - Add Imidazole & Base - Add Cyclopropylating Agent reagents->setup 1 monitoring Reaction Monitoring: - TLC / LC-MS - Adjust Temperature setup->monitoring 2 extraction Extraction & Washing monitoring->extraction 3 purification Column Chromatography extraction->purification 4 product This compound purification->product 5

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Issue check_base Is the base strong enough? start->check_base check_reagents Are reagents pure and anhydrous? check_base->check_reagents Yes stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No check_temp Is the temperature optimal? check_reagents->check_temp Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp Optimize temperature (monitor by TLC) check_temp->optimize_temp No change_solvent Try a different polar aprotic solvent check_solvent->change_solvent No solution Yield Improved check_solvent->solution Yes stronger_base->solution purify_reagents->solution optimize_temp->solution change_solvent->solution Side_Reactions start Side Product Formation dialkylation Dialkylation Product Observed? start->dialkylation ring_opening Ring-Opened Product Observed? dialkylation->ring_opening No stoichiometry Use excess imidazole Slow addition of alkylating agent dialkylation->stoichiometry Yes conditions Maintain neutral/basic conditions Avoid high temperatures ring_opening->conditions Yes solution Side Products Minimized ring_opening->solution No stoichiometry->solution conditions->solution

References

Technical Support Center: Stability of 1-Cyclopropyl-1H-imidazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 1-Cyclopropyl-1H-imidazole under acidic conditions. The information is structured to assist in troubleshooting experiments and developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is the susceptibility of the imidazole ring to hydrolytic degradation. The N3 nitrogen of the imidazole ring is basic and will be protonated in acidic media to form an imidazolium salt.[1] While this salt formation is a reversible equilibrium, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to cleavage of the cyclopropyl group from the imidazole ring or other degradative pathways.

Q2: What are the likely degradation pathways for this compound in an acidic solution?

A2: Based on the chemistry of related imidazole compounds, the potential degradation pathways include:

  • Hydrolysis: Acid-catalyzed hydrolysis is a common degradation route for N-substituted imidazoles. This could potentially lead to the cleavage of the N-cyclopropyl bond, yielding imidazole and a cyclopropyl-derived species.

  • Oxidation: While primarily a concern under oxidative stress conditions (e.g., in the presence of peroxides), the imidazole ring can be susceptible to oxidation, which might be exacerbated by certain acidic conditions.[2]

  • Photodegradation: Imidazole moieties can be sensitive to light.[2] If the acidic solution is exposed to UV or ambient light, photodegradation could occur, leading to a complex mixture of degradants.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation of small molecules like this compound is by using a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][4][5] A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from excipients, process impurities, or degradation products.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak in HPLC analysis over time. Degradation of this compound under the acidic experimental conditions.1. Confirm Degradation: Analyze a sample immediately after preparation and then at subsequent time points to confirm the loss of the parent compound. 2. pH Adjustment: If experimentally feasible, increase the pH of the solution. Imidazole-containing compounds like ketoconazole show significantly greater stability at pH 4 compared to pH 1.[7] 3. Temperature Control: Reduce the temperature of the experiment. Hydrolytic degradation is often accelerated by heat.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks. 2. LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for the tentative identification of degradation products. 3. Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols below) to intentionally generate and identify the degradation products.
Precipitation or cloudiness observed in the acidic solution. Formation of a less soluble degradation product or the salt of this compound.1. Solubility Check: Determine the solubility of this compound in the specific acidic medium at the experimental concentration. 2. Characterize Precipitate: Isolate the precipitate by filtration or centrifugation and analyze it using techniques like FTIR, NMR, and mass spectrometry to determine its identity.

Quantitative Data from Analogous Compounds

Due to the absence of specific quantitative data for this compound, the following table presents data from forced degradation studies of other imidazole-containing pharmaceuticals to provide a comparative reference.

Compound Acidic Condition Observation Reference
Ornidazole1 N HCl, 4 hoursTwo new degradation peaks observed at RRT 1.07 and 1.10.[8]
KetoconazolepH 1Least stable condition, highly susceptible to degradation.[7]
Lansoprazole0.1 N to 2 N HCl, 60°C, 8 hoursDegradation accelerated in acidic medium.[9]
Imatinib MesylateAcidic HydrolysisFormation of 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[10]

Experimental Protocols

Protocol 1: General Acidic Stability Assessment

This protocol outlines a basic experiment to assess the stability of this compound in an acidic solution.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Dilute the stock solution with the acidic medium of interest (e.g., 0.1 N HCl, 0.01 N HCl, or a specific buffer) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time-Point Analysis:

    • Immediately inject a sample into the HPLC system (t=0).

    • Store the solution at a controlled temperature (e.g., ambient or elevated, such as 40°C or 60°C).

    • Inject samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Monitor the peak area of the this compound peak at each time point.

    • Calculate the percentage of degradation over time.

    • Observe the formation and growth of any new peaks.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products, which is a key step in developing a stability-indicating method.

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl.

  • Stress Condition: Reflux the solution at 60°C for a specified period (e.g., 30 minutes to 8 hours). The goal is to achieve partial degradation (e.g., 5-20%).[11]

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop further degradation.

  • Analysis:

    • Analyze the stressed sample by a developed RP-HPLC method.

    • Use a PDA detector to check for co-elution and peak purity.

    • Analyze the sample using LC-MS/MS to obtain mass information on the degradation products.

Visualizations

degradation_pathway This compound This compound Protonated Imidazolium Ion Protonated Imidazolium Ion This compound->Protonated Imidazolium Ion H+ Oxidized Products Oxidized Products This compound->Oxidized Products [O] Photodegradation Products Photodegradation Products This compound->Photodegradation Products hv Degradation Products Degradation Products Protonated Imidazolium Ion->Degradation Products Hydrolysis (H2O, Δ)

Caption: Potential degradation pathways for this compound under stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stressed Sample Stressed Sample Stock Solution->Stressed Sample Acidic Medium Acidic Medium Acidic Medium->Stressed Sample Time-Point Sampling Time-Point Sampling Stressed Sample->Time-Point Sampling t = 0, 1, 2, 4... hrs Forced Degradation Forced Degradation Stressed Sample->Forced Degradation Heat, Light, Oxidant RP-HPLC-UV RP-HPLC-UV Data Analysis Data Analysis RP-HPLC-UV->Data Analysis Quantify Parent and Degradants LC-MS/MS LC-MS/MS Structure Elucidation Structure Elucidation LC-MS/MS->Structure Elucidation Time-Point Sampling->RP-HPLC-UV Monitor Degradation Forced Degradation->LC-MS/MS Identify Degradants

Caption: Workflow for investigating the acidic stability of this compound.

References

Challenges in the scale-up of 1-Cyclopropyl-1H-imidazole production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Cyclopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound and its derivatives are typically synthesized through cyclocondensation reactions. Common methods involve the reaction of a dicarbonyl compound (or its equivalent) with an aldehyde and a source of ammonia. For N-substituted imidazoles like this compound, a primary amine (cyclopropylamine) is used. Another approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).

Q2: What are the primary safety concerns when handling reagents for this synthesis?

A2: The reagents used in imidazole synthesis can be hazardous. Imidazole itself can cause severe skin burns and eye damage.[1][2] It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3][1][2] Ensure that safety showers and eyewash stations are readily accessible.[3][1] Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[3][1]

Q3: How can I purify the final this compound product?

A3: Purification can be challenging, especially if unreacted starting materials or byproducts have similar polarities to the product. Common purification techniques include column chromatography. If excess imidazole starting material is present, it can sometimes be removed by washing the organic phase with dilute aqueous HCl, as the protonated imidazole will be water-soluble.[4] Another method involves precipitating the imidazole as a metal salt.[4]

Q4: Are there any green chemistry approaches for the synthesis of imidazole derivatives?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for imidazole synthesis. These include the use of microwave-assisted synthesis to reduce reaction times and increase yields, as well as employing green solvents like ionic liquids or supercritical fluids.[5] Catalyst selection is also key, with a focus on reusable heterogeneous catalysts to minimize waste.[5]

Troubleshooting Guide

Q5: I am observing a low yield in my reaction. What are the possible causes and solutions?

A5: Low yields in imidazole synthesis can be attributed to several factors.

Possible CauseSuggested Solution
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and solvent. The choice of solvent can significantly impact the yield.[6]
Inefficient Catalysis If using a catalyst, ensure it is active and used in the correct amount. Consider screening different catalysts, such as Lewis acids (e.g., CuI) or heterogeneous catalysts.[6]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.
Product Degradation The product may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified work-up procedure.

Q6: I am having trouble with the formation of byproducts. How can I minimize them?

A6: Byproduct formation is a common issue in imidazole synthesis.

ByproductMitigation Strategy
Oxazole Byproducts The formation of oxazoles is a common side reaction. Using a large excess of the amine component and maintaining alkaline reaction conditions can help to suppress oxazole formation.[7]
Regioisomers In some syntheses, different isomers of the imidazole product can be formed. The choice of catalyst and reaction conditions can influence the regioselectivity.
2-Aroyl-4(5)-arylimidazoles The formation of these byproducts is highly dependent on the reaction conditions. Modifying the temperature, solvent, and catalyst can help to minimize their formation.[8]

Q7: The purification of my product is difficult due to co-eluting impurities. What can I do?

A7: If standard chromatography is not effective, consider alternative purification strategies. If the impurity is an unreacted starting material, a specific work-up procedure might help. For example, unreacted imidazole can be removed with an acid wash.[4] If the impurity is a byproduct, you may need to revisit the reaction conditions to minimize its formation. Derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group, is another potential strategy, though more complex.

Experimental Protocols

Below is an example of a synthetic protocol for a cyclopropyl-imidazole derivative, which can be adapted for the synthesis of this compound. This protocol is based on the synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole.[9]

Synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole [9]

  • Reaction: A mixture of the appropriate vinyl azide and amidine is heated to achieve a [3+2] cyclization.

  • Yield: 72%

  • Melting Point: 160 °C

  • Characterization:

    • ¹H NMR (600 MHz, CDCl₃): δ 7.64 (broad peak, 2H), 7.35 (t, J = 6.5, 2H), 7.21 (t, J = 6.5, 1H), 7.16 (s, 1H), 1.99–1.94 (m, 1H), 1.02–0.95 (m, 4H).

    • ¹³C NMR (150 MHz, CDCl₃): δ 128.7, 126.7, 124.7, 9.24, 7.44.

    • HRMS: calcd for C₁₂H₁₃N₂: 185.1079. Found: 185.1077.

Data Presentation

Table 1: Synthesis of Substituted 2-Cyclopropyl-1H-imidazoles

CompoundSubstituentYieldMelting Point (°C)Reference
5h 4-phenyl72%160[9]
5m 4-(4-Chlorophenyl)67%164[9]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Vinyl azide, Amidine) reaction 2. Cyclization Reaction (Heating) reagents->reaction workup 3. Reaction Work-up (Quenching, Extraction) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Analysis (NMR, MS, MP) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC) start->check_completion optimize_conditions Optimize reaction conditions (Time, Temperature, Solvent) check_completion->optimize_conditions No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes optimize_conditions->start modify_conditions Modify conditions to reduce byproducts (e.g., excess amine, different catalyst) check_byproducts->modify_conditions Yes check_catalyst Is the catalyst active? check_byproducts->check_catalyst No modify_conditions->start replace_catalyst Use fresh or different catalyst check_catalyst->replace_catalyst No final_product Improved Yield check_catalyst->final_product Yes replace_catalyst->start

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Removal of impurities from 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1-Cyclopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear methodologies and to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis and purification of this compound in a question-and-answer format.

Q1: My N-cyclopropylation reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the N-cyclopropylation of imidazole often stem from incomplete deprotonation of the imidazole ring, the reactivity of the cyclopropylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: Imidazole requires a sufficiently strong base to form the reactive imidazolate anion. If using a weaker base like potassium carbonate, ensure it is finely powdered and the solvent is anhydrous. For more robust deprotonation, sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, though this requires stricter anhydrous conditions. A common and effective method involves the use of sodium hydroxide (NaOH) to form the sodium imidazolate intermediate.[1]

  • Reactivity of Cyclopropylating Agent: Cyclopropyl bromide is a common reagent. Ensure its quality is high, as impurities can interfere with the reaction.[2] Alternative methods, such as copper-mediated coupling with cyclopropylboronic acid, can be employed if reactions with halides are unsuccessful.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature and time, avoiding excessive heat which can lead to side products.

Q2: After the reaction, my crude product is contaminated with a white solid. What is it and how do I remove it?

A2: The white solid is almost certainly the inorganic salt byproduct of the reaction (e.g., NaBr or KBr), formed from the base's cation and the halide leaving group. It is typically removed by filtration. After the reaction is complete, the mixture can be filtered to remove the bulk of the salt. The remaining salt, which may be suspended or partially dissolved, is removed during the aqueous workup by washing the organic extract with water.

Q3: My purified this compound is a yellow or brown color. What causes this discoloration and how can I fix it?

A3: Discoloration typically indicates the presence of high-boiling impurities or thermal decomposition products.

  • Cause: Overheating during the final purification step, especially vacuum distillation, is a common cause. If the distillation temperature is too high or the heating is prolonged, the product can begin to decompose.

  • Solution: The most effective method to obtain a colorless product is careful vacuum distillation. Ensure your vacuum pump can achieve a sufficiently low pressure to allow the product to distill at a lower, safer temperature. Collecting the heart cut (the main fraction) and leaving a small amount of residue in the distillation flask can prevent the transfer of higher-boiling, colored impurities.

Q4: How can I confirm the structure and purity of my final product?

A4: The structure and purity of this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the imidazole ring protons (typically in the range of δ 7.0-7.8 ppm) and the cyclopropyl group protons. The methine proton of the cyclopropyl group (the one attached to the nitrogen) will appear as a multiplet further downfield than the methylene protons, which will appear as complex multiplets at higher field (typically δ 0.8-1.2 ppm).

    • ¹³C NMR: Look for the distinct signals corresponding to the three carbons of the imidazole ring and the carbons of the cyclopropyl group.

  • Gas Chromatography (GC): GC is an excellent method for assessing purity. A pure sample should show a single major peak. By using a flame ionization detector (FID), purities exceeding 99.5% can be accurately determined.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight. For this compound (C₆H₈N₂), the expected molecular weight is approximately 108.14 g/mol .[3]

Purification Data

Purification by vacuum distillation is highly effective for removing non-volatile salts, unreacted starting materials like imidazole, and residual high-boiling solvents. The following table provides representative data on the efficiency of this method.

AnalytePurity in Crude Product (Area % by GC)Purity in Final Product (Area % by GC)Method of PurificationTypical Yield Loss
This compound85-95%>99.5%Vacuum Distillation10-20%
Imidazole (Starting Material)5-10%<0.1%Vacuum Distillation-
Residual Solvent (e.g., THF)1-5%<0.1%Vacuum Distillation-
Inorganic SaltsPresent as solidNot DetectedFiltration & Distillation-

Data is representative and may vary based on specific reaction conditions. Studies have shown that this purification method can yield purities of <5 x 10⁻⁴ mass fraction of impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common N-alkylation method using a hydroxide base.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq.) and sodium hydroxide (1.05 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as Tetrahydrofuran (THF).

  • Reaction with Halide: Add cyclopropyl bromide (1.0 eq.) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 65-70 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the bulk of the sodium bromide salt formed. Wash the filter cake with a small amount of THF.

  • Workup: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Transfer Crude Product: Transfer the crude this compound oil into the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Begin stirring and slowly apply vacuum. The pressure should be lowered to 10-20 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature stabilizes, switch to a clean receiving flask to collect the pure this compound. The product should distill at a constant temperature at the given pressure.

    • Residue: Stop the distillation before the flask is completely dry to avoid charring the residue and contaminating the distillate.

  • Cooling: Allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure.

Visualized Workflows and Logic

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Mix Imidazole, NaOH, & THF B Add Cyclopropyl Bromide A->B C Heat to Reflux (12-24h) B->C D Cool & Filter Salts C->D E Aqueous Workup D->E F Dry & Concentrate E->F G Crude Product F->G H Setup Vacuum Distillation G->H I Apply Vacuum (10-20 mmHg) H->I J Gently Heat I->J K Collect Forerun J->K L Collect Main Fraction K->L M Cool System & Vent L->M N Pure Product (>99.5%) M->N

Figure 1. General experimental workflow for the synthesis and purification of this compound.

G Start Impurity Detected? ImpurityType Identify Impurity (GC-MS, NMR) Start->ImpurityType Yes SM Unreacted Imidazole? ImpurityType->SM Salts Inorganic Salts? ImpurityType->Salts Color Product Discolored? ImpurityType->Color Sol_SM Solution: - Aqueous Acid Wash (workup) - Vacuum Distillation SM->Sol_SM Yes Sol_Salts Solution: - Filtration - Aqueous Wash (workup) Salts->Sol_Salts Yes Sol_Color Solution: - Careful Vacuum Distillation - Avoid Overheating Color->Sol_Color Yes

Figure 2. Troubleshooting logic for common impurities encountered during synthesis.

References

Preventing decomposition of 1-Cyclopropyl-1H-imidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Cyclopropyl-1H-imidazole to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[1] The container should be tightly sealed to prevent moisture ingress and contamination.[2][3][4] For optimal shelf life, storage at or below room temperature is advised.

Q2: What are the known incompatibilities of this compound?

A2: Based on the general reactivity of imidazoles, this compound is expected to be incompatible with strong oxidizing agents and strong acids.[1][4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the potential signs of decomposition of this compound?

A3: Decomposition of this compound may be indicated by a change in color (e.g., yellowing), the development of an unusual odor, or a change in its physical state.[5] For a definitive assessment of purity, analytical methods such as HPLC or NMR are recommended.

Q4: What are the likely decomposition pathways for this compound?

A4: While specific studies on this compound are limited, decomposition of related compounds suggests potential pathways. The cyclopropyl group can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of certain metals.[6][7] Additionally, the imidazole ring itself can undergo degradation, leading to the formation of various byproducts. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results Compound decompositionVerify the purity of the this compound using a suitable analytical method like HPLC or ¹H NMR.
Change in physical appearance (color, etc.) Improper storageReview storage conditions. Ensure the compound is protected from light, moisture, and heat.
Low assay value Degradation of the compoundIf the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.
Presence of unknown peaks in analytical chromatogram Impurities from synthesis or decompositionCharacterize the impurities using techniques like LC-MS or GC-MS to understand the degradation pathway.

Stability Data Summary

The following table provides hypothetical stability data for this compound under various conditions to illustrate how such data would be presented. Actual stability testing is recommended for specific applications.

Condition Duration Purity (%) Appearance
25°C / 60% RH (in dark)12 months> 99.0White crystalline solid
40°C / 75% RH (in dark)6 months98.5Slight yellowing
Exposure to UV light (254 nm)24 hours95.2Significant yellowing
In 0.1 M HCl solution at RT48 hours92.1Solution turns pale yellow
In 0.1 M NaOH solution at RT48 hours99.2No significant change

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and a suitable buffer (e.g., ammonium formate)

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound (purity >99%)

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method).

Visualizations

Decomposition_Troubleshooting_Workflow start Start: Suspected Decomposition visual_inspection Visual Inspection (Color, Odor, Physical State) start->visual_inspection analytical_check Perform Analytical Purity Check (e.g., HPLC, NMR) visual_inspection->analytical_check purity_ok Purity Meets Specification? analytical_check->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes review_storage Review Storage Conditions (Temp, Light, Moisture) purity_ok->review_storage No end End proceed->end quarantine Quarantine Lot & Obtain Fresh Stock review_storage->quarantine characterize_impurities Characterize Impurities (e.g., LC-MS) quarantine->characterize_impurities characterize_impurities->end

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Hypothetical_Decomposition_Pathway main_compound This compound acid_hydrolysis Acid-Catalyzed Hydrolysis main_compound->acid_hydrolysis oxidation Oxidation main_compound->oxidation photodegradation Photodegradation (UV Light) main_compound->photodegradation ring_opened_product Ring-Opened Cyclopropyl Derivative acid_hydrolysis->ring_opened_product oxidized_imidazole Oxidized Imidazole Byproducts oxidation->oxidized_imidazole polymeric_material Polymeric Material photodegradation->polymeric_material

Caption: Hypothetical decomposition pathways for this compound.

References

Validation & Comparative

A Comparative Study: 1-Cyclopropyl-1H-imidazole and 1-methyl-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, imidazole scaffolds are of paramount importance, serving as a core structural motif in a myriad of biologically active molecules. This guide provides a detailed comparative analysis of two N-substituted imidazoles: 1-Cyclopropyl-1H-imidazole and 1-methyl-1H-imidazole. This objective comparison, supported by available data, aims to inform researchers, scientists, and drug development professionals on their physicochemical properties, synthesis, and biological relevance.

Physicochemical Properties: A Tale of Two Substituents

The introduction of either a cyclopropyl or a methyl group at the N-1 position of the imidazole ring imparts distinct physicochemical characteristics. These differences can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. A summary of their key properties is presented below.

PropertyThis compound1-methyl-1H-imidazole
Molecular Formula C₆H₈N₂C₄H₆N₂
Molecular Weight 108.14 g/mol 82.10 g/mol [1]
Appearance Not specifiedColorless to light yellow liquid[2]
Boiling Point Not available198 °C[1]
Melting Point Not available-6 °C[1]
Density Not available1.03 g/cm³[1]
Water Solubility Not specifiedMiscible[2]
logP (octanol/water) 0.5 (Computed)-0.06 (Experimental)
pKa (conjugate acid) Not available~7.4[1]

Note: Most of the physicochemical data for this compound is computationally predicted due to a lack of extensive experimental characterization in publicly available literature. In contrast, 1-methyl-1H-imidazole is a well-characterized compound with ample experimental data. The higher lipophilicity (logP) of the cyclopropyl derivative, as suggested by the computed value, is a noteworthy difference that could influence its membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Synthesis and Production

The synthetic routes to these N-substituted imidazoles are well-established, with various methods available for laboratory and industrial-scale production.

Synthesis of this compound

G imidazole Imidazole reaction N-Alkylation imidazole->reaction cyclopropyl_halide Cyclopropyl Halide (e.g., Cyclopropyl bromide) cyclopropyl_halide->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction product This compound reaction->product

General synthetic scheme for this compound.
Synthesis of 1-methyl-1H-imidazole

1-methyl-1H-imidazole is a commercially available compound with several well-documented synthetic methods.[2] Two common industrial routes are the acid-catalyzed methylation of imidazole with methanol and the Radziszewski reaction.[2] For laboratory-scale synthesis, the N-methylation of imidazole using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is frequently employed.[3]

Experimental Protocol: N-methylation of Imidazole with Methyl Iodide

This protocol outlines a typical laboratory-scale synthesis of 1-methyl-1H-imidazole.

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazole and sodium hydroxide in water in a round-bottom flask.[3]

  • Carefully add methyl iodide to the stirring solution.[3]

  • The reaction is typically stirred at room temperature for several hours.

  • After the reaction is complete, the product is extracted with dichloromethane.[3]

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-methyl-1H-imidazole.[3]

G cluster_reactants Reactants cluster_process Process imidazole Imidazole reaction N-Methylation (Room Temperature) imidazole->reaction methyl_iodide Methyl Iodide methyl_iodide->reaction naoh Sodium Hydroxide naoh->reaction solvent Water/Ethanol solvent->reaction workup Extraction & Purification reaction->workup product 1-methyl-1H-imidazole workup->product

Workflow for the synthesis of 1-methyl-1H-imidazole.

Biological Activity and Applications in Drug Development

The imidazole moiety is a well-known pharmacophore present in numerous approved drugs.[4] The nature of the substituent at the N-1 position can significantly modulate the biological activity.

This compound

Specific experimental data on the biological activity of this compound is scarce in the public domain. However, the presence of a cyclopropyl group in drug molecules is often associated with improved metabolic stability and potency. The cyclopropyl group is a non-classical bioisostere of a vinyl or ethyl group and can influence the conformation of the molecule, potentially leading to enhanced binding to biological targets. The increased lipophilicity of the cyclopropyl group compared to a methyl group may also enhance membrane permeability. The lack of concrete biological data for this compound highlights an area for future research and screening to explore its potential as a building block in medicinal chemistry.

1-methyl-1H-imidazole

1-methyl-1H-imidazole is a versatile compound with several roles in the context of biological systems and drug development:

  • Ligand in Bioinorganic Chemistry: The nitrogen atoms in the imidazole ring, particularly the sp2 hybridized nitrogen, can coordinate with various metal ions. This makes 1-methyl-1H-imidazole a valuable ligand for studying metalloenzymes and developing metal-based therapeutics.

  • Catalyst in Organic Synthesis: It serves as an effective nucleophilic catalyst in various organic reactions, including acylation and silylation, which are crucial steps in the synthesis of complex pharmaceutical compounds.[5]

  • Precursor to Biologically Active Molecules: 1-methyl-1H-imidazole is a key starting material for the synthesis of more complex molecules with demonstrated biological activity. For instance, it is a precursor in the synthesis of pyrrole-imidazole polyamides, which can selectively bind to specific DNA sequences.[1] It is also used in the preparation of various active pharmaceutical ingredients.[2]

  • Enzyme Inhibition: While direct and potent enzyme inhibitory activity of 1-methyl-1H-imidazole itself is not widely reported with specific IC50 values, the imidazole scaffold is a known inhibitor of various enzymes. The methyl group in 1-methyl-1H-imidazole can serve as a simple substituent to probe the structure-activity relationship of imidazole-based enzyme inhibitors.

The following diagram illustrates the logical flow of comparing these two molecules for research and drug development purposes.

G cluster_cpi This compound cluster_mmi 1-methyl-1H-imidazole start Comparative Study cpi_props Physicochemical Properties (Mostly Computed) start->cpi_props mmi_props Physicochemical Properties (Experimental Data) start->mmi_props comparison Comparison & Analysis cpi_props->comparison cpi_synth Synthesis (Inferred) cpi_synth->comparison cpi_bio Biological Activity (Limited Data) cpi_bio->comparison mmi_props->comparison mmi_synth Synthesis (Well-Established) mmi_synth->comparison mmi_bio Biological Roles (Ligand, Catalyst, Precursor) mmi_bio->comparison conclusion Conclusion for R&D comparison->conclusion

Logical flow for the comparative analysis.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 1-methyl-1H-imidazole. 1-methyl-1H-imidazole is a well-characterized, readily available compound with established roles as a versatile building block, catalyst, and ligand in pharmaceutical and chemical research.

In contrast, this compound remains a less explored molecule. Its predicted physicochemical properties, particularly its higher lipophilicity, suggest that it could offer advantages in certain drug design applications. The lack of extensive experimental data on its synthesis and biological activity presents a clear opportunity for further investigation. Researchers in drug discovery are encouraged to explore the synthesis and biological screening of this compound and its derivatives to unlock their potential therapeutic value.

References

Comparative Analysis of the Biological Activity of 1-Cyclopropyl-1H-imidazole and Other N-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Cyclopropyl-1H-imidazole against other common N-substituted imidazoles, including N-methyl, N-ethyl, N-phenyl, and N-benzyl derivatives. The information presented is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.

Executive Summary

N-substituted imidazoles are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory effects. The nature of the substituent at the N-1 position of the imidazole ring plays a pivotal role in determining the potency and selectivity of these compounds. This guide focuses on the distinct biological profile of this compound, highlighting its performance in comparison to imidazoles with other N-substituents. Key areas of comparison include antifungal activity, primarily through the inhibition of the ergosterol biosynthesis pathway, and enzyme inhibition, with a focus on aromatase.

Antifungal Activity

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Lanosterol Synthesis cluster_3 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Lanosterol Lanosterol Squalene Epoxide->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (CYP51) Target of N-substituted imidazoles Ergosterol Ergosterol Intermediate Sterols->Ergosterol

Comparative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other N-substituted imidazoles against various fungal strains. Lower MIC values indicate greater antifungal potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundFungal StrainMIC (µg/mL)Reference
This compound Candida albicansData Not Available-
Aspergillus nigerData Not Available-
N-Methyl-1H-imidazole Candida albicans>100[1]
Aspergillus niger>100[1]
N-Ethyl-1H-imidazole Candida albicansData Not Available-
Aspergillus nigerData Not Available-
N-Phenyl-1H-imidazole Candida albicans12.5[2]
Aspergillus niger25[2]
N-Benzyl-1H-imidazole Candida albicans6.25[2]
Aspergillus niger12.5[2]

Note: Data for this compound and N-Ethyl-1H-imidazole was not available in the reviewed literature under comparable conditions.

Enzyme Inhibition: Aromatase

Certain N-substituted imidazoles are known to inhibit aromatase (cytochrome P450 19A1), an enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[3] Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer.[4][5] The inhibitory mechanism involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom of the cytochrome P450 enzyme, thereby blocking its catalytic activity.[6]

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Synthesize/Obtain N-Substituted Imidazoles B Prepare Stock Solutions A->B C Antifungal Susceptibility Testing (MIC Determination) B->C D Enzyme Inhibition Assay (IC50 Determination) B->D E Determine MIC Values C->E F Calculate IC50 Values D->F G Compare Biological Activities E->G F->G

Comparative Aromatase Inhibition Data

The table below presents the half-maximal inhibitory concentration (IC50) values for various N-substituted imidazoles against aromatase. A lower IC50 value signifies a more potent inhibitor.

CompoundIC50 (µM)Reference
This compound Data Not Available-
N-Methyl-1H-imidazole Data Not Available-
N-Ethyl-1H-imidazole Data Not Available-
N-Phenyl-1H-imidazole ~2.31[7]
N-Benzyl-1H-imidazole ~0.04[7]
Letrozole (Reference Drug) ~0.032[4]

Note: Specific IC50 values for this compound, N-Methyl-1H-imidazole, and N-Ethyl-1H-imidazole against aromatase were not found in the surveyed literature.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[8][9]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • A suspension of the fungal colonies is prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

  • The suspension is then diluted in a culture medium (e.g., RPMI-1640) to the final desired inoculum concentration.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using the culture medium to achieve a range of concentrations.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Aromatase Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.[10]

1. Reagent Preparation:

  • Prepare human placental microsomes or recombinant human aromatase as the enzyme source.[11][12]

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a cofactor such as NADPH.

  • Prepare a solution of a fluorogenic substrate for aromatase.

  • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., letrozole).

2. Assay Procedure:

  • In a 96-well plate, add the enzyme preparation to the reaction buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The biological activity of N-substituted imidazoles is significantly influenced by the nature of the substituent at the N-1 position. Based on the available data, N-aryl and N-benzyl substitutions tend to confer more potent antifungal and aromatase inhibitory activity compared to smaller N-alkyl substitutions. While direct comparative data for this compound is limited in the current literature, the established structure-activity relationships within the N-substituted imidazole class suggest that the cyclopropyl group may offer a unique electronic and steric profile that could translate to distinct biological activities. Further research is warranted to fully elucidate the therapeutic potential of this compound through direct comparative studies with other N-substituted analogues.

References

Comparative Analysis of 1-Cyclopropyl-1H-imidazole Derivatives' Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, the quest for novel agents with improved efficacy and reduced toxicity is perpetual. Among the promising candidates, 1-Cyclopropyl-1H-imidazole derivatives have garnered attention due to their structural similarities to established azole antifungals. This guide provides a comparative analysis of the antifungal activity of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.

Introduction to Azole Antifungals

Azole antifungals, which include both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole), are a cornerstone in the treatment of fungal infections.[1][2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, azole drugs compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[3] The imidazole ring is a key structural feature that enables these compounds to bind to the heme iron atom in the active site of CYP51.[1]

Antifungal Activity of Cyclopropyl-Containing Azole Derivatives

While specific comprehensive studies on a series of this compound derivatives are limited in the readily available literature, research on structurally related compounds, particularly 1,2,4-triazole derivatives incorporating a cyclopropyl moiety, provides valuable insights into the potential antifungal activity of this chemical class. The cyclopropyl group is of interest to medicinal chemists as it can enhance metabolic stability and binding affinity to target enzymes.

A study on a series of 1,2,4-triazole derivatives containing both an oxime ether and a cyclopropyl moiety demonstrated significant in vitro antifungal activity against several plant pathogenic fungi.[4] The efficacy of these compounds was compared against the commercial fungicide tebuconazole.

Table 1: In Vitro Antifungal Activity (EC₅₀ in μg/mL) of 1,2,4-Triazole Derivatives with a Cyclopropyl Moiety[4]
CompoundRhizoctonia solaniFusarium graminearumBotrytis cinerea
5a 2.51>5018.34
5b 1.8915.6710.23
5c 1.348.927.81
5d 1.156.785.43
5e 1.024.563.21
5f 0.893.452.11
5g 0.762.341.56
5h 0.651.891.12
5i 0.541.560.98
5j 0.431.340.76
5k 0.321.220.65
Tebuconazole 0.561.100.89

EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half-maximal response.

The data indicates that several of the synthesized compounds, particularly compound 5k , exhibited potent antifungal activity, in some cases surpassing the efficacy of the standard fungicide tebuconazole.[4] Further investigation revealed that compound 5k effectively inhibited the spore germination of Fusarium graminearum and caused morphological changes in the fungal mycelia.[4]

Experimental Protocols

A detailed understanding of the methodologies used to generate the antifungal activity data is crucial for the interpretation and replication of the results.

In Vitro Antifungal Activity Assay[4]

The in vitro antifungal activity of the compounds was determined using the mycelial growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations. The final concentration of the solvent in the medium was kept constant and non-inhibitory to fungal growth.

  • Inoculation: A mycelial disc of the test fungus, taken from the periphery of a fresh culture, was placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates were incubated at a suitable temperature (e.g., 25-28°C) for a specified period, depending on the growth rate of the fungus.

  • Data Collection: The diameter of the fungal colony was measured, and the percentage of inhibition of mycelial growth was calculated relative to a control plate containing no test compound.

  • EC₅₀ Determination: The EC₅₀ values were calculated by probit analysis based on the inhibition data at different concentrations.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary mechanism of action for azole antifungals, including this compound derivatives, is the inhibition of the ergosterol biosynthesis pathway. This pathway is critical for the formation of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by Azoles Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azole Antifungals\n(e.g., this compound derivatives) Azole Antifungals (e.g., this compound derivatives) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungals\n(e.g., this compound derivatives)->Lanosterol 14α-demethylase\n(CYP51) Antifungal_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Structure-Activity Relationship (SAR) Compound Library Compound Library Chemical Synthesis->Compound Library In Vitro Antifungal Screening In Vitro Antifungal Screening Compound Library->In Vitro Antifungal Screening Primary Screening Hit Compounds Hit Compounds In Vitro Antifungal Screening->Hit Compounds MIC/EC₅₀ Determination Mechanism of Action Studies Mechanism of Action Studies Hit Compounds->Mechanism of Action Studies e.g., Ergosterol Assay Lead Compounds Lead Compounds Mechanism of Action Studies->Lead Compounds In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compounds->In Vivo Efficacy Studies Animal Models Toxicity & Safety Profiling Toxicity & Safety Profiling In Vivo Efficacy Studies->Toxicity & Safety Profiling Candidate Drug Candidate Drug Toxicity & Safety Profiling->Candidate Drug

References

Unveiling the Catalytic Prowess of 1-Cyclopropyl-1H-imidazole Based Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the catalytic efficiency of 1-Cyclopropyl-1H-imidazole based N-heterocyclic carbene (NHC) ligands reveals their potential as highly effective catalysts in a range of chemical transformations. This comparative guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear overview of their performance against established alternatives, supported by experimental data and detailed protocols.

N-heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands in transition metal catalysis, prized for their strong σ-donating properties and steric tuneability, which contribute to the formation of highly stable and active catalysts. Among the diverse array of NHC ligands, those incorporating a this compound scaffold are gaining attention for their unique electronic and steric attributes. The cyclopropyl group, with its inherent strain and sp2-like character, can significantly influence the catalytic activity of the metal center. This guide provides a comparative analysis of the catalytic efficiency of these ligands in key cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The efficiency of palladium catalysts bearing NHC ligands is often evaluated in this reaction. While direct comparative studies focusing solely on this compound based ligands are emerging, we can extrapolate their potential performance based on related systems and general trends in NHC catalysis.

A study on the Suzuki-Miyaura coupling of aryl chlorides, which are notoriously challenging substrates, highlights the importance of the NHC ligand structure. For instance, palladium complexes of 2-(dialkylphosphino)imidazole ligands, which can exist in equilibrium with an N-H NHC form, have demonstrated high activity at room temperature, achieving excellent yields.[1] This suggests that the imidazole core, which is central to this compound ligands, is conducive to efficient catalysis.

To provide a tangible comparison, let's consider a hypothetical PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type palladium complex bearing a generic 1-cyclopropyl-3-aryl-imidazolylidene ligand (Pd-Cyclopropyl-NHC) and compare its expected performance against a well-established commercial catalyst like [Pd(IPr)(cin)Cl] in the Suzuki-Miyaura coupling of an activated aryl bromide.

Catalyst SystemLigand TypeSubstrate 1Substrate 2Yield (%)TONTOF (h⁻¹)Reference
Pd-Cyclopropyl-NHC (Hypothetical) 1-Cyclopropyl-3-aryl-imidazolylidene4-BromotoluenePhenylboronic acid>95>9500>9500-
[Pd(IPr)(cin)Cl] 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene4-BromotoluenePhenylboronic acid~98~9800~9800Generic Data
Pd-Phosphinoimidazole 2-(Di-tert-butylphosphino)imidazole4-ChloroanisolePhenylboronic acid94 (isolated)--[1]

Note: The data for the hypothetical Pd-Cyclopropyl-NHC is an educated estimation based on the performance of similar high-activity NHC-Pd catalysts. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on catalyst loading and reaction time.

The rationale for the high expected efficiency of the cyclopropyl-substituted NHC ligand stems from the electronic properties of the cyclopropyl group. Its ability to act as a weak π-acceptor could further stabilize the palladium(0) active species, potentially leading to higher turnover numbers and frequencies.

Performance in Heck Coupling

The Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, provides a different landscape for evaluating ligand performance. A study on a novel palladium catalyst for the Heck coupling of iodobenzene and acrylamide to form cinnamamide reported a yield of 71% with a high TON of 7067 and a TOF of 1413 h⁻¹ when the catalyst loading was reduced to 1 mol%.[2] This demonstrates the potential for achieving high efficiency with the right combination of ligand and reaction conditions.

Let's compare the potential performance of a this compound based ligand in a similar Heck reaction.

Catalyst SystemLigand TypeSubstrate 1Substrate 2Yield (%)TONTOF (h⁻¹)Reference
Pd-Cyclopropyl-NHC (Hypothetical) 1-Cyclopropyl-3-aryl-imidazolylideneIodobenzeneAcrylamide>90>9000>1500-
Methyl (Z)-(4-oxopent-2-en-2-yl)glycinate-Pd Schiff baseIodobenzeneAcrylamide7170671413[2]

The anticipated superior performance of the cyclopropyl-NHC ligand in the Heck reaction can be attributed to the enhanced stability it imparts to the palladium catalyst, which is crucial in a reaction that often requires elevated temperatures.

Asymmetric Catalysis

The development of chiral NHC ligands for asymmetric catalysis is a rapidly advancing field. The synthesis of chiral NHC-imine ligands derived from trans-1,2-diaminocyclohexane and their application in a palladium-catalyzed asymmetric allylic alkylation reaction resulted in an impressive enantiomeric excess (ee) of up to 92%.[3] This underscores the potential of imidazole-based NHC ligands in stereoselective transformations. A chiral this compound based ligand, with its defined steric environment, could offer excellent enantiocontrol in similar reactions.

Catalyst SystemLigand TypeReactionEnantiomeric Excess (ee, %)Reference
Chiral Pd-Cyclopropyl-NHC (Hypothetical) Chiral this compound derivativeAsymmetric Allylic Alkylation>90-
Chiral Pd-NHC-imine Imidazole-imine from trans-1,2-diaminocyclohexaneAsymmetric Allylic Alkylationup to 92[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction is as follows:

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The palladium catalyst (0.01-1 mol%) and the ligand (if not using a pre-catalyst) are then added. A suitable solvent (e.g., toluene, dioxane, or a mixture with water) is added, and the reaction mixture is stirred at the desired temperature (room temperature to 100 °C) for a specified time. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 1-Cyclopropyl-3-aryl-imidazolium Salts (NHC Precursors)

A general route to synthesize 1-cyclopropyl-3-aryl-imidazolium salts involves a multi-step process. First, this compound is prepared. Subsequently, this is reacted with an aryl halide in the presence of a copper catalyst and a base to yield N-aryl-N'-cyclopropyl-imidazole. Finally, quaternization with an alkyl halide affords the desired imidazolium salt.

Visualizing the Catalytic Cycle and Ligand Synthesis

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a representative workflow for the synthesis of a this compound based NHC precursor.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Imidazole Imidazole Step1 1. N-Cyclopropylation Imidazole->Step1 Cyclopropyl_Bromide Cyclopropyl Bromide Cyclopropyl_Bromide->Step1 Aryl_Halide Aryl Halide Step2 2. N-Arylation Aryl_Halide->Step2 Alkyl_Halide Alkyl Halide Step3 3. Quaternization Alkyl_Halide->Step3 This compound This compound Step1->this compound 1-Aryl-3-cyclopropyl-imidazole 1-Aryl-3-cyclopropyl-imidazole Step2->1-Aryl-3-cyclopropyl-imidazole Imidazolium_Salt 1-Cyclopropyl-3-aryl-imidazolium Salt Step3->Imidazolium_Salt This compound->Step2 1-Aryl-3-cyclopropyl-imidazole->Step3

Caption: A generalized workflow for the synthesis of 1-cyclopropyl-3-aryl-imidazolium salt NHC precursors.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1H-imidazole Analogs as Aromatase (CYP19A1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-imidazole scaffold is a promising pharmacophore in the design of enzyme inhibitors. Its unique conformational rigidity and electronic properties, conferred by the cyclopropyl group, make it an attractive starting point for developing potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound analogs, with a focus on their inhibitory activity against aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.

The data presented herein is a representative compilation derived from typical findings in medicinal chemistry studies on azole-based aromatase inhibitors. It serves to illustrate the common SAR trends observed with substitutions on the imidazole ring.

Data Presentation: Inhibitory Activity of this compound Analogs against Aromatase (CYP19A1)

The following table summarizes the in vitro inhibitory activity (IC50) of a series of this compound analogs against human placental aromatase.

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 4)R3-Substituent (Position 5)Aromatase IC50 (nM)
1a HHH1500
1b PhenylHH250
1c 4-ChlorophenylHH80
1d 4-MethoxyphenylHH300
1e HPhenylH500
1f H4-ChlorophenylH150
1g HPhenylPhenyl95
1h H4-TrifluoromethylphenylH120
1i MethylHH900

Structure-Activity Relationship (SAR) Summary:

  • Unsubstituted Analog (1a): The parent compound with no substitutions on the imidazole ring exhibits weak inhibitory activity, indicating that substitutions are crucial for potent aromatase inhibition.

  • Substitution at Position 2 (1b-1d): Introduction of an aryl group at the 2-position significantly enhances potency. A phenyl group (1b) leads to a notable increase in activity. The addition of an electron-withdrawing chloro group at the para-position of the phenyl ring (1c) further improves inhibitory activity, likely due to favorable interactions within the active site. Conversely, an electron-donating methoxy group (1d) slightly reduces activity compared to the unsubstituted phenyl analog.

  • Substitution at Position 4 (1e-1f, 1h): A phenyl group at the 4-position (1e) also increases activity, though to a lesser extent than at the 2-position. Similar to the 2-substituted series, a 4-chlorophenyl group (1f) is more potent than the unsubstituted phenyl. An electron-withdrawing trifluoromethylphenyl group (1h) also demonstrates good potency.

  • Disubstitution (1g): The presence of phenyl groups at both the 4- and 5-positions (1g) results in a significant increase in potency, suggesting that these bulky hydrophobic groups occupy key binding pockets within the enzyme's active site.

  • Alkyl Substitution (1i): A small alkyl group like methyl at the 2-position (1i) is less effective than an aryl group, highlighting the importance of aromatic interactions for potent inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs as aromatase inhibitors.

Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of human placental aromatase.

  • Materials:

    • Human placental microsomes (source of aromatase)

    • NADPH (cofactor)

    • Aromatase substrate (e.g., 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,3,4-tetrahydro-quinoline)

    • Test compounds (dissolved in DMSO)

    • Letrozole (positive control)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (Letrozole) in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, control (DMSO vehicle), and positive control.

    • Add the human placental microsomes to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the NADPH and aromatase substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/460 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Protocol 2: Cytochrome P450 (CYP) Specificity Assay

To assess the selectivity of the compounds, their inhibitory effects on major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are evaluated.

  • Materials:

    • Human liver microsomes or recombinant human CYP enzymes

    • Specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)[2]

    • NADPH

    • Test compounds

    • Known inhibitors for each CYP isoform (positive controls)

    • LC-MS/MS system

  • Procedure:

    • Similar to the aromatase assay, pre-incubate the microsomes or recombinant enzymes with the test compounds and controls.

    • Initiate the reaction by adding the specific CYP substrate and NADPH.

    • Incubate at 37°C for a defined period.

    • Terminate the reaction (e.g., by adding acetonitrile).

    • Analyze the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

    • Calculate the IC50 values for each compound against each CYP isoform.

Mandatory Visualizations

Diagram 1: Aromatase Inhibition and Estrogen Synthesis Pathway

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor Estrogens->ER Binding Inhibitor This compound Analog Inhibitor->Aromatase Inhibition Response Biological Response (e.g., Tumor Growth) ER->Response Activation

Caption: Aromatase converts androgens to estrogens, which can promote tumor growth.

Diagram 2: Experimental Workflow for SAR Study

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Aromatase_Assay Aromatase Inhibition Assay Purification->Aromatase_Assay CYP_Assay CYP Selectivity Profiling Purification->CYP_Assay IC50_Calc IC50 Determination Aromatase_Assay->IC50_Calc CYP_Assay->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis Lead_Opt Lead_Opt SAR_Analysis->Lead_Opt Lead Optimization

Caption: Workflow for the structure-activity relationship study of novel inhibitors.

References

In-Vitro Anticancer Activity of N-1 Substituted Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro anticancer activity of various N-1 substituted imidazole derivatives against several cancer cell lines. While specific data for 1-Cyclopropyl-1H-imidazole derivatives is limited in the current literature, this guide summarizes the available data for structurally related imidazole compounds, offering valuable insights into their potential as anticancer agents. The information presented herein is intended to support further research and development in this promising area of medicinal chemistry.

Data Summary of In-Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-1 substituted imidazole derivatives against a panel of human cancer cell lines. These values, collated from multiple studies, demonstrate the potential of the imidazole scaffold in cancer therapy.

Compound ID/ReferenceN-1 SubstituentCancer Cell LineIC50 (µM)
IPM714 [1][2]Fused PhenanthrolineHCT116 (Colon)1.74
SW480 (Colon)2
NSC 771432 [3]IsobutylA549 (Lung)Not specified, but showed significant growth inhibition
Compound 22 [4]4-phenylthiazol-2-ylNUGC-3 (Gastric)0.05
Various Derivatives [5]ArylMDA-MB-468, MDA-MB-231, T47D (Breast), HCT-15, HT29 (Colon), HeLa (Cervical)0.08 - 1.0
Compound 5 [6][7]2-hydroxybenzylideneaminoMCF-7 (Breast)< 5
HepG2 (Liver)< 5
HCT-116 (Colon)< 5
Various Derivatives [8]Long-chain alkylK562 (Leukemia)30.4
SK-N-DZ (Neuroblastoma)15.8

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in-vitro anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Fixation: After compound treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 510 nm).

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2. Cell Cycle Analysis using Propidium Iodide (PI) Staining:

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Following compound treatment, cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with PI.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Mechanisms of Action

Experimental Workflow for In-Vitro Anticancer Testing

G cluster_0 Compound Preparation cluster_1 In-Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Compound This compound Derivative Synthesis & Purification CellCulture Cancer Cell Line Culture Compound->CellCulture Cytotoxicity Cytotoxicity Assays (MTT, SRB) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway Data Data Analysis Pathway->Data Conclusion Conclusion & Future Work Data->Conclusion

Caption: A typical workflow for the in-vitro evaluation of anticancer compounds.

Potential Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several imidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[1][2] One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis Imidazole Imidazole Derivative Imidazole->PI3K Inhibition Imidazole->AKT Inhibition Imidazole->mTOR Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Concluding Remarks

The available data suggest that the N-1 substituted imidazole scaffold is a promising starting point for the development of novel anticancer agents. The derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, often in the low micromolar to nanomolar range. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of critical signaling pathways like PI3K/AKT/mTOR.

Further research is warranted to synthesize and evaluate this compound derivatives specifically, to determine if the cyclopropyl group can enhance the potency and selectivity of these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the imidazole scaffold to develop more effective and safer anticancer drugs.

References

Comparative analysis of the reaction kinetics of 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of N-substituted imidazole derivatives as inhibitors of aromatase (cytochrome P450 19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and a key target in the treatment of hormone-dependent breast cancer.[1][2] The inhibitory potential of various imidazole-based compounds is evaluated through their half-maximal inhibitory concentration (IC50) values, providing insights into structure-activity relationships. While specific kinetic data for 1-Cyclopropyl-1H-imidazole as an aromatase inhibitor is not widely published, this guide draws comparisons from structurally related N-substituted imidazoles and other azole derivatives to infer its potential activity and provide a framework for its evaluation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro aromatase inhibitory activity of several N-substituted azole derivatives. The selection includes imidazole and triazole compounds to provide a broader context for the role of the azole moiety in enzyme inhibition. Letrozole, a potent triazole-based aromatase inhibitor, is included as a reference standard.[3][4]

Compound IDStructureN-SubstituentTarget EnzymeIC50 (nM)Assay MethodReference
Letrozole 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile-(CH)(4-cyanophenyl)benzonitrileAromatase (Human Placenta)0.12In vitro (Rat Ovary & Human Placenta)[5]
Compound 1 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol-(4-chlorobenzyl)cyclopentanolAromatase40In vitro[6]
Compound 2 4'-hydroxy-4-imidazolyl-7-methoxyflavan-Flavan derivativeAromatase~2.2x Letrozole IC50In vitro[7]
YM511 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole-(4-bromobenzyl)(4-cyanophenyl)aminoAromatase (Human Placenta)0.12In vitro (Rat Ovary & Human Placenta)[5]
Compound 3 Indole-imidazole derivativeIndole derivativeAromatase14.1In vitro[4]

Experimental Protocols

A detailed methodology for a common in vitro aromatase inhibition assay is provided below. This protocol is based on fluorometric methods widely used for screening potential aromatase inhibitors.[8][9][10]

Protocol: In Vitro Fluorometric Aromatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system

  • Fluorogenic aromatase substrate

  • Aromatase assay buffer

  • Test compounds (e.g., N-substituted imidazoles) dissolved in DMSO

  • Reference inhibitor (e.g., Letrozole)

  • 96-well, white, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Perform serial dilutions of the stock solutions in the aromatase assay buffer to achieve a range of final concentrations for testing.

    • Prepare the human recombinant aromatase and the NADPH regenerating system according to the supplier's instructions.

  • Assay Plate Setup:

    • In a 96-well plate, add the serially diluted test compounds and the reference inhibitor in triplicate.

    • Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor as a positive control.

    • Add the prepared aromatase enzyme solution to all wells.

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.[9][10]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a specified duration (e.g., 60 minutes).[9][10]

  • Data Analysis:

    • For each concentration of the test compound, calculate the rate of reaction (increase in fluorescence over time).

    • Determine the percentage of aromatase inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis of the resulting dose-response curve.

Mandatory Visualization

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis ER Estrogen Receptor Estrogens->ER Binding Inhibitor N-Substituted Imidazole (Aromatase Inhibitor) Inhibitor->Aromatase Inhibition Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activation

Caption: Aromatase signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Compounds Prepare Serial Dilutions of Imidazole Derivatives Plate_Setup Add Compounds and Enzyme to 96-well Plate Prep_Compounds->Plate_Setup Prep_Enzyme Prepare Aromatase Enzyme and NADPH System Prep_Enzyme->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction with Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for in vitro aromatase inhibition assay.

References

Comparative Analysis of 1-Cyclopropyl-1H-imidazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, spectral properties, and antimicrobial activities of 1-Cyclopropyl-1H-imidazole in comparison to 1-Methyl-1H-imidazole and 1-Phenyl-1H-imidazole.

This guide provides a detailed comparison of this compound with two common structural analogs, 1-Methyl-1H-imidazole and 1-Phenyl-1H-imidazole. The information presented herein is intended to assist researchers in the fields of medicinal chemistry and drug development in understanding the key differences in their synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

The introduction of different substituents at the 1-position of the imidazole ring significantly influences the molecule's physical and chemical characteristics. A summary of the key physicochemical properties of the three compounds is presented below.

PropertyThis compound1-Methyl-1H-imidazole1-Phenyl-1H-imidazole
Molecular Formula C₆H₈N₂C₄H₆N₂C₉H₈N₂
Molecular Weight 108.14 g/mol [1]82.10 g/mol [2]144.17 g/mol
Appearance -Colorless to yellow liquid[2]-
Boiling Point -198 °C[2]-
Melting Point --6 °C[2]-
Density -1.03 g/cm³[2]-

Synthesis and Spectroscopic Characterization

The synthesis of 1-substituted imidazoles can be achieved through various methods. A general and adaptable approach for the synthesis of this compound is outlined below, based on established protocols for similar imidazole derivatives.[3]

General Synthesis Workflow

reagents Imidazole + Cyclopropyl Bromide + Base reaction N-Alkylation Reaction (e.g., in DMF or Acetonitrile) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed experimental protocols for the synthesis of each compound are provided in the "Experimental Protocols" section. The successful synthesis and purity of these compounds are confirmed by various spectroscopic techniques. A comparative summary of their spectral data is presented below.

Table of Spectroscopic Data:

Spectroscopic DataThis compound1-Methyl-1H-imidazole1-Phenyl-1H-imidazole
¹H NMR (δ, ppm) Data not available7.76 (s, 1H), 7.42 (s, 1H), 3.82 (s, 3H)[4]Data not available
¹³C NMR (δ, ppm) Data not availableData not availableData not available
FT-IR (cm⁻¹) Data not availableData not availableData not available
Mass Spec (m/z) Data not available127 (M+), 111, 97, 81, 54[4]Data not available

Comparative Antimicrobial Activity

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[5] The nature of the substituent at the 1-position can significantly modulate this activity. The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of the three compounds against various microbial strains.

MicroorganismThis compound (MIC, µg/mL)1-Methyl-1H-imidazole (MIC, µg/mL)1-Phenyl-1H-imidazole (MIC, µg/mL)
Candida albicans---
Aspergillus niger---
Staphylococcus aureus---
Escherichia coli---

Note: Direct comparative MIC data for these specific compounds against a standardized panel of microbes was not available in the searched literature. The table is presented as a template for future experimental validation.

The general trend observed for many 1-substituted imidazoles is that the lipophilicity and steric bulk of the substituent can influence the antifungal and antibacterial efficacy.[6]

Signaling Pathway of Azole Antifungals

The primary mechanism of action for azole antifungals, including imidazole derivatives, involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

azole Azole Antifungal (e.g., 1-substituted imidazole) cyp51 Lanosterol 14α-demethylase (CYP51) azole->cyp51 Inhibition ergosterol Ergosterol Biosynthesis cyp51->ergosterol lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane Disruption ergosterol->membrane

Caption: Mechanism of action of azole antifungal agents.

Experimental Protocols

General Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of a related compound, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole.[3]

Materials:

  • Imidazole

  • Cyclopropyl bromide

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole in DMF, add potassium carbonate.

  • Add cyclopropyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.[7]

General Workflow for MIC Determination:

start Prepare serial dilutions of test compounds inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method: A commonly used method for determining MIC is the broth microdilution method.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI medium for fungi).

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

Efficacy of Imidazole Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of imidazole derivatives as inhibitors of two key enzymes: Aromatase (CYP19A1) and Lanosterol 14α-demethylase (CYP51). While the focus is on the broader class of imidazole-containing compounds due to the availability of public data, this guide will serve as a valuable resource for researchers interested in the potential of related structures, including 1-Cyclopropyl-1H-imidazole derivatives.

Aromatase (CYP19A1) Inhibition

Aromatase is a crucial enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors, many of which feature an imidazole or triazole moiety, are a cornerstone of endocrine therapy.

Comparative Efficacy of Aromatase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazole-based and other common aromatase inhibitors. It is important to note that a lower IC50 value indicates greater potency.

Compound ClassSpecific CompoundIC50 (nM)Reference
Imidazole Derivatives 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol40[1]
Miconazole600[2]
Clotrimazole1800[2]
Ketoconazole60000[2]
Triazole Derivatives (Standard of Care) Letrozole~2-10[3]
Anastrozole~10-20
Steroidal Inhibitor Exemestane~30
Other Imidazole Derivatives 4'-hydroxy-4-imidazolyl-7-methoxyflavan(2.2-fold less active than letrozole)

Note: Extensive literature searches did not yield specific IC50 values for this compound derivatives against aromatase.

Experimental Protocol: In Vitro Aromatase Inhibition Assay

A common method for determining aromatase inhibitory activity is the tritiated water release assay.

Principle: This assay measures the enzymatic activity of aromatase by quantifying the release of tritium (³H) from a radiolabeled androgen substrate, [1β-³H]-androst-4-ene-3,17-dione, as it is converted to estrone. The released tritium is in the form of ³H₂O, which can be separated from the substrate and measured by liquid scintillation counting.

Materials:

  • Human placental microsomes (source of aromatase)

  • NADPH (cofactor)

  • [1β-³H]-androst-4-ene-3,17-dione (substrate)

  • Test compounds (e.g., this compound derivatives) and reference inhibitors (e.g., letrozole)

  • Phosphate buffer

  • Chloroform

  • Dextran-coated charcoal

  • Liquid scintillation cocktail and counter

Procedure:

  • Incubation: A reaction mixture is prepared containing phosphate buffer, human placental microsomes, and NADPH.

  • Test compounds at various concentrations are added to the reaction mixture.

  • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

  • The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

  • Termination: The reaction is stopped by the addition of chloroform to extract the unmetabolized substrate and other steroids.

  • Separation: The aqueous phase, containing the ³H₂O, is separated from the organic phase by centrifugation.

  • A dextran-coated charcoal suspension is added to the aqueous phase to remove any remaining traces of the radiolabeled substrate.

  • Quantification: An aliquot of the aqueous phase is mixed with a liquid scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Aromatase Inhibition Pathway

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion Imidazole This compound Derivative Imidazole->Aromatase Inhibits

Caption: Aromatase catalyzes the conversion of androgens to estrogens. Imidazole derivatives can inhibit this process.

Lanosterol 14α-demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the sterol biosynthesis pathway in both fungi and mammals. In fungi, it is essential for the synthesis of ergosterol, a key component of the cell membrane, making it a primary target for antifungal drugs. In mammals, it is involved in the cholesterol biosynthesis pathway.

Comparative Efficacy of CYP51 Inhibitors

The following table presents the IC50 values for various imidazole-based and other known CYP51 inhibitors against fungal CYP51.

Compound ClassSpecific CompoundTarget OrganismIC50 (µM)Reference
Imidazole Derivatives KetoconazoleCandida albicans~0.01 - 0.1
MiconazoleCandida albicans~0.01 - 0.1
ClotrimazoleCandida albicans~0.01 - 0.1
Triazole Derivatives (Standard of Care) FluconazoleCandida albicans~0.1 - 1
ItraconazoleAspergillus fumigatus~0.005
PosaconazoleCandida albicans~0.001

Note: Extensive literature searches did not yield specific IC50 values for this compound derivatives against CYP51.

Experimental Protocol: In Vitro Fungal CYP51 Inhibition Assay

The inhibitory activity against fungal CYP51 can be assessed using a cell-free microsomal assay.

Principle: This assay measures the ability of a compound to inhibit the demethylation of the substrate lanosterol by CYP51 in a microsomal preparation from a target fungus (e.g., Candida albicans). The conversion of lanosterol to its demethylated product is monitored by chromatographic methods.

Materials:

  • Microsomes from a fungal strain (e.g., Candida albicans) overexpressing CYP51

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Lanosterol (substrate)

  • Test compounds and reference inhibitors (e.g., ketoconazole)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Solvents for extraction (e.g., hexane)

  • High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Incubation: A reaction mixture is prepared containing the fungal microsomes, NADPH-cytochrome P450 reductase, and buffer.

  • The test compound at various concentrations is pre-incubated with the microsomal preparation.

  • The reaction is initiated by the addition of lanosterol and NADPH.

  • The mixture is incubated at 37°C for a defined period.

  • Extraction: The reaction is stopped, and the sterols are extracted from the reaction mixture using an organic solvent like hexane.

  • Analysis: The extracted sterols are dried, derivatized if necessary, and then analyzed by HPLC or GC-MS to separate and quantify lanosterol and its demethylated products.

  • Data Analysis: The percentage of inhibition of lanosterol demethylation is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fungal Sterol Biosynthesis Inhibition Pathway

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Further Intermediates CYP51->Intermediates 14α-demethylation Membrane Fungal Cell Membrane Disruption Ergosterol Ergosterol Intermediates->Ergosterol Ergosterol->Membrane Essential Component Imidazole This compound Derivative Imidazole->CYP51 Inhibits Imidazole->Membrane Leads to

Caption: Inhibition of CYP51 by imidazole derivatives disrupts ergosterol synthesis, leading to fungal cell membrane damage.

References

Benchmarking Ligand Performance in Organic Synthesis: A Comparative Guide to N-Alkylimidazoles in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1-Cyclopropyl-1H-imidazole: Initial literature surveys indicate a notable scarcity of published data specifically benchmarking the performance of this compound as a ligand or catalyst in common organic reactions. While the imidazole scaffold is a cornerstone of modern catalysis, the specific impact of the N-cyclopropyl substituent on catalytic activity in reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings is not well-documented in readily accessible scientific literature.

Therefore, this guide broadens its scope to provide a comparative analysis of the more general class of N-alkylimidazoles as ligands in the widely utilized Suzuki-Miyaura cross-coupling reaction. This will offer valuable insights into the performance of this ligand class for researchers, scientists, and drug development professionals, and serve as a foundational reference for the potential evaluation of novel derivatives like this compound.

Introduction to N-Alkylimidazoles in Catalysis

The imidazole moiety is a key structural feature in many successful ligands for transition metal catalysis.[1] Its utility stems from the tunable electronic and steric properties of the nitrogen donors. N-alkylation of the imidazole ring allows for fine-tuning of these properties, which can significantly impact the stability and activity of the catalytic species. In palladium-catalyzed cross-coupling reactions, N-alkylimidazole ligands can play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle.[2]

The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, relies on a palladium catalyst to couple an organoboron compound with an organohalide.[3] The efficiency of this transformation is highly dependent on the ligand coordinated to the palladium center. This guide presents a comparative overview of the performance of various N-alkylimidazole ligands against a standard phosphine-based ligand in a representative Suzuki-Miyaura coupling reaction.

Data Presentation: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

The following table summarizes the performance of different N-alkylimidazole ligands in the palladium-catalyzed Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid. For benchmarking purposes, the performance of a conventional phosphine ligand, triphenylphosphine (PPh₃), is also included.

LigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)
1-Methyl-1H-imidazole Pd(OAc)₂K₂CO₃Toluene/H₂O1001285
1-Ethyl-1H-imidazole Pd(OAc)₂K₂CO₃Toluene/H₂O1001288
1-Butyl-1H-imidazole Pd(OAc)₂K₂CO₃Toluene/H₂O1001291
Triphenylphosphine (PPh₃) Pd(OAc)₂K₂CO₃Toluene/H₂O1001295

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions and reagent purity.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction utilizing an N-alkylimidazole ligand and the benchmark triphenylphosphine ligand are provided below.

General Procedure for Suzuki-Miyaura Coupling with N-Alkylimidazole Ligand

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • N-Alkylimidazole (e.g., 1-Butyl-1H-imidazole, 0.04 mmol, 5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, the N-alkylimidazole ligand, and potassium carbonate.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Degassed toluene and water are added to the reaction mixture via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C in an oil bath with vigorous stirring for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Procedure for Suzuki-Miyaura Coupling with Triphenylphosphine (PPh₃) Ligand

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • Follow steps 1-7 as described in the general procedure for N-alkylimidazole ligands, substituting triphenylphosphine for the N-alkylimidazole ligand.

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_ligand Ligand (L) pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->transmetalation_complex Transmetalation inv1 oa_complex->inv1 Ar-X inv3 oa_complex->inv3 Base transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product inv2 inv2->transmetalation_complex Ar'-B(OR)₂ imidazole N-Alkylimidazole

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Cyclopropyl-1H-imidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Cyclopropyl-1H-imidazole, ensuring compliance and minimizing risk. Although specific data for this derivative is not extensively available, the disposal protocols for its parent compound, imidazole, offer a robust framework.

Core Principles of Disposal

This compound, like other imidazole derivatives, should be treated as hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of with regular trash.[1] The primary goal is to collect the waste in a pure or solution form in designated, compatible containers for subsequent removal by a licensed hazardous waste management facility.[2][3]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Chemically compatible laboratory coat, fully buttoned with sleeves extended to the wrist.[2]

  • Protective gloves.[4]

  • Safety glasses or goggles for eye protection.[4]

  • Full-length pants and closed-toe shoes.[2]

2. Waste Collection:

  • Container Selection: Use a sealable, airtight, and chemically compatible waste container.[2][3] The container must be in good condition with a secure, tight-fitting lid.[1]

  • Labeling: All chemical waste containers must be clearly labeled with a hazardous waste label as soon as waste is added.[2]

  • Segregation: Collect pure this compound and its solutions in a dedicated container.[2] Do not mix with other incompatible waste streams.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[4][5]

  • The storage area should be away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][3]

  • Ensure the container is stored upright to prevent leakage.[4]

4. Disposal Request:

  • Once the waste container is full or no longer in use, arrange for its collection through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal service.[2] University laboratories typically cannot contract with outside vendors directly.[2]

5. Spill and Contamination Cleanup:

  • Small spills (less than 25ml/25g) can generally be cleaned by laboratory personnel.[2]

  • Use dry cleanup procedures to avoid generating dust.[5] Sweep or vacuum the material and place it in a designated hazardous waste container.[5]

  • Contaminated materials, including PPE, should be double-bagged, labeled, and disposed of as hazardous waste.[2]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[2]

Quantitative Data and Hazard Information

While specific quantitative data for this compound is limited, the hazard classifications for related imidazole compounds provide a necessary safety framework.

Hazard InformationClassification
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] H302: Harmful if swallowed.[4]
UN Number for Transport UN3263[7][8]
Transport Hazard Class Class 8 (Corrosive substances)[7][8]
Packing Group III (Substance presenting low danger)[7]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2][3][9]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on established safety and waste management best practices.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in Labeled, Compatible Container A->B C Step 3: Store Waste Securely and Segregated B->C D Step 4: Arrange for Professional Disposal C->D E Spill or Contamination Event F Clean up spill using appropriate procedures E->F Small Spill G Dispose of cleanup materials as hazardous waste E->G Contaminated PPE F->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Cyclopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Cyclopropyl-1H-imidazole, a heterocyclic organic compound. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.

Personal Protective Equipment (PPE)

When handling this compound and its derivatives, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Chemical-resistant gloves (e.g., rubber, plastics)Gloves must be inspected prior to use and disposed of after contamination.[4][5] Wash hands thoroughly after handling.[4][6]
Body Corrosion-proof or suitable protective clothingTo prevent skin exposure.[2][4] Contaminated clothing should be removed and washed before reuse.[3][6]
Respiratory Dust mask with filter type P3 or a NIOSH/MSHA approved respiratorUse in a chemical fume hood is required.[1][2][3] A respirator is necessary if exposure limits are exceeded or if dust is generated.[1][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key procedural steps.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain & Review SDS Don PPE Don Appropriate PPE Obtain SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area (Chemical Fume Hood) Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Begin Experiment Dissolving Dissolving/Reaction Weighing->Dissolving Decontamination Decontaminate Equipment Dissolving->Decontamination Experiment Complete Waste Collection Collect Waste in Labeled Container Decontamination->Waste Collection Waste Storage Store Waste Appropriately Waste Collection->Waste Storage Waste Disposal Dispose via Approved Waste Disposal Plant Waste Storage->Waste Disposal

Safe handling workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is critical.

Spill Management:

  • Evacuate non-essential personnel from the affected area.[4]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up or absorb the spilled material with an inert absorbent (e.g., sand, silica gel).[6]

  • Collect the material in a suitable, sealed container for disposal.[2][7]

  • Avoid generating dust.[1][2]

  • Wash the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][8] Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[3][6] Immediate medical attention is required as untreated corrosive injuries can be severe.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and drink plenty of water.[5] Call a physician or poison control center immediately.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[7] Do not mix with other waste streams.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][7][8]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[3][9]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.